Technical Documentation Center

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1197965-65-3

Core Science & Biosynthesis

Foundational

structure-activity relationship of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-Aminophenyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives Executive Summary: The Privileged Nature of the Scaffold In modern rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-Aminophenyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Executive Summary: The Privileged Nature of the Scaffold

In modern rational drug design, identifying a "privileged scaffold"—a core structure capable of binding to multiple biological targets through modular derivatization—is paramount. The compound 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) represents a highly versatile, dual-functionalizable building block.

While pyrazole-4-carboxamides are well-established as potent hinge-binding motifs in kinase inhibitors (targeting RET, Aurora A, and MEK)[1],[2],[3], and are widely utilized in agrochemical fungicides (e.g., SDHI inhibitors)[4], this specific bi-aryl-like scaffold offers unique geometric advantages. By independently derivatizing the C4-carboxylic acid and the C3-(4-aminophenyl) group, researchers can systematically probe the ATP-binding site of kinases, extending vectors into both the hinge region and the allosteric DFG-out pocket.

Structural Rationale & Pharmacophore Modeling

To understand the SAR of this scaffold, we must deconstruct its structural causality. The molecule is not merely a collection of functional groups; it is a precisely angled vector system.

  • N1-Methyl-1H-Pyrazole Core: The N1-methyl group serves two critical functions. First, it acts as a small lipophilic probe that perfectly occupies the hydrophobic gatekeeper pocket of many kinases. Second, it locks the pyrazole into a single tautomeric state, drastically reducing the desolvation penalty upon target binding compared to an unsubstituted NH-pyrazole.

  • C4-Carboxylic Acid (Hinge Anchor): In its native state, the free carboxylic acid is ionized at physiological pH, rendering it impermeable and electrostatically repulsive to the kinase active site. However, when converted to a secondary amide, it forms a canonical hydrogen bond donor/acceptor pair (NH and C=O) that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge backbone.

  • C3-(4-Aminophenyl) Moiety (Allosteric Vector): Due to steric clash with the C4-carboxamide, the C3-phenyl ring is forced out of coplanarity, adopting an orthogonal twist. This twisted geometry perfectly projects the 4-amino group out of the ATP pocket towards the solvent channel or the DFG motif.

Pharmacophore A N1-Methyl Pyrazole (Gatekeeper Vector) B C4-Carboxamide (Hinge Region Anchor) A->B Rigid Core Geometry C C3-Phenyl Ring (Hydrophobic Spacer) B->C Orthogonal Twist D 4-Amino Capping Group (Solvent/Allosteric Pocket) C->D Vector Extension

Figure 1: Pharmacophore model of the 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold.

Systematic SAR Optimization Strategy

The optimization of this scaffold typically follows a two-zone derivatization strategy. Table 1 summarizes a representative SAR progression demonstrating how sequential modifications translate to target potency and cellular efficacy.

Zone 1: C4-Carboxamide Derivatization

Converting the free acid (Compound 1) to a phenylamide (Compound 2) restores cell permeability and establishes hinge binding. The addition of a meta-fluorine (Compound 3) occupies a small hydrophobic sub-pocket and inductively modulates the pKa of the amide NH, strengthening the hydrogen bond to the hinge region[5].

Zone 2: C3-Aniline Functionalization

The primary amine in Compound 3 is a metabolic liability and can induce hERG toxicity. Acetylating this amine (Compound 4) neutralizes basicity and improves the IC50 by engaging the solvent channel. However, converting the amine into a bulky diaryl urea (Compounds 5 and 6) transforms the molecule into a Type II kinase inhibitor. The urea motif reaches past the gatekeeper residue, forcing the kinase into the inactive "DFG-out" conformation, resulting in single-digit nanomolar potency.

Table 1: Representative SAR of 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

CompoundR1 (C4-Amide Modification)R2 (C3-Amino Capping Group)Target Kinase IC50 (nM)Cellular Viability IC50 (µM)
1 (Base) -OH (Free Acid)-H (Primary Amine)>10,000>50.0
2 -NH-Phenyl-H1,25025.4
3 -NH-(3-F-Phenyl)-H43012.1
4 -NH-(3-F-Phenyl)-CO-CH3 (Acetamide)1855.8
5 -NH-(3-F-Phenyl)-CO-NH-Phenyl (Urea)220.9
6 -NH-(3-F-Phenyl)-CO-NH-(4-CF3-Phenyl)4 0.15

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental systems.

Workflow Start Base Scaffold (CAS 1197965-65-3) Step1 C4 Amide Coupling (HATU, DIPEA, R1-NH2) Start->Step1 Step2 C3 Amino Derivatization (R2-NCO or R2-COCl) Step1->Step2 Assay In vitro Kinase Assay (TR-FRET) Step2->Assay SAR SAR Analysis & Docking Assay->SAR SAR->Start Iterative Optimization

Figure 2: Iterative SAR optimization workflow for dual-functionalized pyrazole derivatives.

Protocol A: Parallel Synthesis of C4-Carboxamides (Hinge-Binder Generation)
  • Step 1 (Activation): Dissolve 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, which is essential for driving the coupling of sterically hindered or electron-deficient anilines to completion. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.

  • Step 2 (Coupling): Add the corresponding R1-amine (1.1 eq) and stir at 25°C for 4 hours.

  • Step 3 (Workup): Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl. Causality: LiCl specifically breaks the emulsion and effectively partitions residual DMF into the aqueous phase, ensuring high crude purity.

Protocol B: Urea Derivatization at the C3-Aniline (Allosteric Probe Synthesis)
  • Step 1: Dissolve the intermediate from Protocol A in anhydrous DCM.

  • Step 2: Add the appropriate isocyanate (R2-NCO, 1.1 eq) dropwise at 0°C.

    • Causality: Isocyanates react rapidly and cleanly with primary anilines to form ureas without the need for coupling reagents. Conducting the reaction at 0°C kinetically favors the primary amine and prevents off-target acylation of the newly formed C4-amide nitrogen.

  • Step 3 (Self-Validating Isolation): The resulting diaryl urea typically precipitates directly from the DCM solution. Filtration and washing with cold DCM yield >95% pure product. This physical precipitation acts as a self-validating indicator of reaction completion, bypassing the need for column chromatography.

Protocol C: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Step 1: Prepare the target kinase domain, ATP (at the predetermined Km​ to ensure competitive inhibition kinetics), and a biotinylated peptide substrate in kinase buffer.

  • Step 2: Dispense compounds (10-point dose-response) into a 384-well plate. Add the kinase and incubate for 30 minutes. Causality: Pre-incubation allows for equilibrium binding, which is critical for accurately assessing slow-binding Type II inhibitors (like Compounds 5 and 6).

  • Step 3: Initiate the reaction with ATP/substrate. Stop after 1 hour with EDTA, then add Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Step 4 (Self-Validation): Before calculating IC50 values, calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range, ensuring that the SAR data generated is statistically robust and free from artifactual fluorescence interference.

Conclusion

The 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold provides a geometrically privileged starting point for drug discovery. By understanding the causal relationship between the N1-methyl gatekeeper probe, the C4-carboxamide hinge anchor, and the C3-aniline allosteric vector, researchers can rapidly iterate through SAR cycles to discover highly potent, selective therapeutic agents.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. korea.ac.kr. 1

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. tandfonline.com. 2

  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. acs.org. 5

  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. nih.gov. 3

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. nih.gov. 4

Sources

Exploratory

Introduction to 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the Significance of the Pyrazole Scaffold

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid This guide provides a comprehensive framework for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro binding affinity of the novel small molecule, 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. We will delve into the core principles of binding affinity determination, explore a suite of powerful analytical techniques, and provide actionable protocols to empower your research.

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a small molecule with the chemical formula C₁₁H₁₁N₃O₂ and a molecular weight of approximately 217.22 g/mol .[1] While specific biological targets for this particular compound are not yet extensively documented in publicly available literature, its pyrazole core is a well-established and privileged scaffold in medicinal chemistry. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including acting as inhibitors of kinases and succinate dehydrogenase (SDH).[2][3][4] This precedent suggests that 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid may exhibit binding affinity for protein targets within these or other enzyme families. The determination of its in vitro binding affinity to specific biological macromolecules is a critical first step in elucidating its mechanism of action and potential therapeutic utility.

The Foundational Role of In Vitro Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is underpinned by a deep understanding of its interaction with its biological target. In vitro binding affinity, a measure of the strength of the interaction between a ligand (our compound of interest) and a macromolecule (typically a protein), is a cornerstone of this understanding. It provides a quantitative measure, often expressed as the dissociation constant (Kd), which reflects the concentration of the ligand required to occupy 50% of the available binding sites on the target protein at equilibrium. A lower Kd value signifies a higher binding affinity.

Characterizing binding affinity is paramount for:

  • Target Validation and Potency Assessment: Confirming that a compound engages with its intended target and quantifying the strength of this interaction are fundamental to establishing its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a lead compound affect its binding affinity guides the optimization of its efficacy and selectivity.[5]

  • Selectivity Profiling: Assessing the binding affinity of a compound against a panel of related and unrelated targets is crucial for predicting potential off-target effects and ensuring its safety profile.

A Multi-Faceted Approach to Determining Binding Affinity

No single technique is universally superior for measuring binding affinity; the choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we explore several gold-standard techniques, each offering unique advantages.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of not only the binding affinity (Ka, the association constant, from which Kd is derived) but also the complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[5][8]

Causality Behind the Choice: ITC is a label-free and solution-based method, meaning it does not require modification of the compound or protein and closely mimics physiological conditions.[5][6] This provides a direct and unambiguous measure of the binding interaction.

Self-Validating System: The direct measurement of heat change provides a high degree of confidence in the obtained parameters. Furthermore, the stoichiometry (n) of the binding event can be determined, offering an internal validation of the interaction model.[5][8]

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a versatile technique used to measure changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10] In a typical competitive binding assay, a fluorescently labeled ligand (tracer) with known affinity for the target protein is used. The addition of an unlabeled competitor, such as our compound of interest, displaces the tracer, leading to a decrease in the fluorescence polarization signal.

Causality Behind the Choice: FP assays are homogeneous, meaning they do not require separation of bound and free components, making them amenable to high-throughput screening (HTS) formats.[10] The simplicity of the "mix-and-read" protocol is a significant advantage.[10]

Self-Validating System: The assay includes controls for background fluorescence and maximum polarization, and the data is typically fitted to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) value.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11][12] Typically, the target protein is immobilized on the sensor surface, and the small molecule is flowed over it at various concentrations.[11]

Causality Behind the Choice: A key advantage of SPR is its ability to provide not only equilibrium binding data (Kd) but also kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff).[12] This provides a more detailed picture of the binding event.

Self-Validating System: The real-time nature of the data allows for the assessment of binding specificity and potential non-specific binding. The data is fitted to various binding models to ensure a good fit and accurate determination of kinetic and affinity constants.

Radioligand Binding Assays: The Classic, High-Sensitivity Approach

Radioligand binding assays are a traditional and highly sensitive method for quantifying receptor-ligand interactions.[13][14] In a competitive binding assay, a radiolabeled ligand with high affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound.[13] The amount of bound radioligand is then measured, typically after separating the bound from the free radioligand via filtration.[13]

Causality Behind the Choice: These assays are considered a "gold standard" due to their robustness and high sensitivity, allowing for the detection of high-affinity interactions.[13]

Self-Validating System: The inclusion of controls for non-specific binding is crucial. The data is analyzed to determine the IC50 of the test compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow and Protocols

To illustrate the practical application of these principles, we will outline a hypothetical workflow for determining the in vitro binding affinity of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid against a putative target, such as a protein kinase.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Binding Affinity Determination cluster_analysis Phase 3: Data Analysis & Interpretation Compound Compound Synthesis & QC (Purity >95%) Assay_Dev Assay Development & Optimization Compound->Assay_Dev Target Target Protein Expression & Purification (e.g., Kinase) Target->Assay_Dev ITC Isothermal Titration Calorimetry (ITC) - Kd, ΔH, ΔS, n Assay_Dev->ITC SPR Surface Plasmon Resonance (SPR) - Kd, kon, koff Assay_Dev->SPR FP Fluorescence Polarization (FP) - IC50, Ki Assay_Dev->FP Radioligand Radioligand Binding Assay - IC50, Ki Assay_Dev->Radioligand Data_Analysis Data Analysis & Curve Fitting ITC->Data_Analysis SPR->Data_Analysis FP->Data_Analysis Radioligand->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion & Next Steps SAR->Conclusion

Caption: General workflow for determining the in vitro binding affinity.

Detailed Protocol: Competitive Fluorescence Polarization Assay

This protocol outlines a competitive FP assay to determine the inhibition constant (Ki) of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid for a hypothetical protein kinase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the kinase (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Kinase Stock Solution: Prepare a concentrated stock solution of the purified kinase in the assay buffer. The final concentration in the assay should be optimized to be around the Kd of the fluorescent tracer.

  • Fluorescent Tracer Stock Solution: Prepare a concentrated stock of the fluorescently labeled kinase inhibitor (tracer) in DMSO. The final concentration should be low (typically in the low nanomolar range) to maximize the assay window.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in 100% DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure:

  • In a suitable microplate (e.g., a black, low-volume 384-well plate), add a small volume of the serially diluted test compound or DMSO (as a control).

  • Add the kinase solution (pre-mixed with the fluorescent tracer) to all wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.[9]

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • The raw fluorescence polarization data is plotted against the logarithm of the test compound concentration.

  • The data is then fitted to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([Tracer] / Kd_tracer))

    • Where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for the kinase.

G cluster_workflow Competitive FP Assay Workflow Prep Prepare Reagents: - Assay Buffer - Kinase - Fluorescent Tracer - Test Compound Dilutions Dispense Dispense Test Compound into Microplate Prep->Dispense Add_Mix Add Kinase/Tracer Mix to all wells Dispense->Add_Mix Incubate Incubate to Reach Equilibrium Add_Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Analyze Data: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki Read->Analyze

Caption: Step-by-step workflow for a competitive FP assay.

Data Presentation

Quantitative data from binding assays should be presented in a clear and concise manner. Below is an example table summarizing hypothetical binding affinity data for 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid against two different kinases.

Assay MethodTarget ProteinParameterValue
ITC Kinase AKd150 nM
ΔH-8.5 kcal/mol
-TΔS-2.1 kcal/mol
n1.1
FP Kinase AIC50300 nM
Ki160 nM
SPR Kinase AKd145 nM
kon (1/Ms)1.2 x 10⁵
koff (1/s)1.7 x 10⁻²
FP Kinase BKi> 10 µM

Conclusion

Determining the in vitro binding affinity of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial endeavor in unlocking its biological function and therapeutic potential. A multi-pronged approach, utilizing techniques such as ITC, FP, SPR, and radioligand binding assays, provides a comprehensive and robust characterization of the compound's interaction with its target(s). By carefully selecting the appropriate assay, optimizing experimental conditions, and rigorously analyzing the data, researchers can gain invaluable insights that will guide the future development of this promising molecule.

References

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.). Google.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. (2016, February 18). Malvern Panalytical.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Fluorescence Polarization Binding Assay. Bio-protocol.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014, August 25). ACS Publications.
  • In vitro binding Assays – Cell Based Assays. Chelatec.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (2017, September 07). Nicoya.
  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate.
  • Fluorescence Polarization (FP)—Note 1.4. Thermo Fisher Scientific - TW.
  • 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Ambeed, Inc.
  • Radioligand binding methods: practical guide and tips. Google.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert.
  • 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Sigma-Aldrich.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.
  • Radiometric Ligand-Binding Assays. Revvity.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 08). PMC.
  • Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Google.
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022, January 17). PubMed.
  • Assays for direct binding of small molecules and proteins. (a).... ResearchGate.
  • 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Merck.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025, October 16). ResearchGate.
  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (2019, July 15). PubMed.
  • 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. NextSDS.
  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022, December 15). PubMed.
  • 3-(4-aminophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite.
  • 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Sigma-Aldrich.
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 08). MDPI.
  • Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl). (2022, February 16). ResearchGate.

Sources

Foundational

3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Scaffold Mechanism of Action and Application in Targeted Drug Discovery

Executive Summary In modern rational drug design, the "mechanism of action" (MoA) of a molecule often begins long before it becomes a final therapeutic agent. 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the "mechanism of action" (MoA) of a molecule often begins long before it becomes a final therapeutic agent. 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) is not a standalone drug; rather, it is a highly privileged, commercially available pharmacophore building block. Its precise MoA is defined by its structural capability to act as a foundational scaffold for designing highly selective kinase inhibitors and receptor modulators.

This whitepaper dissects the structural mechanics of this molecule, exploring how its distinct functional groups interact with the orthosteric and allosteric pockets of target proteins (such as p38 MAP kinase, AXL, and RET), and provides field-proven methodologies for its application in hit-to-lead optimization workflows.

Structural Mechanistic Profiling: The Anatomy of a Pharmacophore

The utility of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its modularity. When integrated into a final drug molecule, each moiety serves a distinct mechanistic purpose within the target's binding pocket [1].

The Pyrazole Core (Hinge-Binding Mechanics)

The 1H-pyrazole ring is a classic bioisostere for the adenine ring of ATP. In kinase inhibitor design, the nitrogen atom at position 2 (N2) acts as a critical hydrogen bond acceptor. It directly interacts with the backbone amide NH of the kinase hinge region (e.g., Met109 in p38α or Met674 in AXL) [2]. This interaction anchors the molecule within the ATP-binding site, establishing the foundational binding affinity.

The 1-Methyl Substitution (Steric Directing)

The addition of a methyl group at the N1 position serves two mechanistic purposes:

  • Tautomeric Locking: It prevents the pyrazole from tautomerizing, locking the molecule into a single, predictable conformation.

  • Selectivity Filter: The methyl group occupies a small, conserved hydrophobic pocket adjacent to the hinge region. By preventing N1 from acting as a hydrogen bond donor, it sterically hinders binding to off-target kinases that require a dual donor/acceptor interaction [3].

The 4-Carboxylic Acid (Gatekeeper & Solvent Front Probing)

The carboxylic acid at position 4 is the primary synthetic handle. In drug discovery, this group is typically converted into an amide (pyrazole-4-carboxamide). The resulting amide bond not only provides metabolic stability but also allows the attached R-groups to project toward the solvent-exposed region or interact with the gatekeeper residue (e.g., Thr106 in p38α), fine-tuning isoform selectivity [1].

The 3-(4-Aminophenyl) Vector (DFG-Out Pocket Access)

The 4-aminophenyl group extends deep into the kinase binding pocket. The terminal primary amine (-NH2) is highly reactive and can be derivatized into ureas or secondary amides. These extensions are crucial for designing Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of the kinase activation loop. The extended vectors form critical hydrogen bonds with the conserved glutamic acid of the αC-helix and the aspartic acid of the DFG motif [4].

G P_Core Pyrazole Core (Hinge Binder) Hinge Kinase Hinge Region (e.g., Met109, Met674) P_Core->Hinge H-Bond Acceptor M_Group 1-Methyl Group (Steric Director) Hydro Hydrophobic Pocket I M_Group->Hydro Van der Waals C_Acid 4-Carboxamide Linker (Gatekeeper Interaction) Gate Gatekeeper Residue (e.g., Thr106) C_Acid->Gate H-Bond Donor/Acceptor A_Phenyl 3-(4-Aminophenyl) (DFG-Out Probe) DFG DFG Motif / Activation Loop A_Phenyl->DFG Pi-Pi Stacking / Extension

Fig 1: Pharmacophore mapping of the pyrazole scaffold within a canonical kinase ATP-binding pocket.

Experimental Protocols: Scaffold Derivatization & Validation

To leverage this scaffold effectively, researchers must employ robust, self-validating synthetic and analytical protocols. The following methodologies detail how to transform the raw building block into a testable library, followed by biophysical validation.

Protocol 1: HATU-Mediated Amide Coupling (Scaffold Derivatization)

This protocol describes the conversion of the 4-carboxylic acid into a target-specific pyrazole-4-carboxamide.

  • Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is critical for sterically hindered carboxylic acids on heterocyclic rings, minimizing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the incoming amine.

  • Coupling Agent: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add 1.2 eq of the desired primary amine (R-NH2). Stir for 2–4 hours at room temperature.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed to workup only when the mass of the starting material is completely depleted, confirming reaction causality.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure pyrazole-4-carboxamide derivative.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

Once derivatized, the compound's mechanism of action (target binding) must be validated. DSF is used to measure the thermodynamic stabilization of the kinase upon ligand binding.

  • Causality: Binding of the pyrazole derivative to the ATP pocket stabilizes the folded state of the kinase, increasing its melting temperature (ΔTm). A higher ΔTm directly correlates with stronger orthosteric engagement.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing 2 µM recombinant kinase domain (e.g., p38α or JAK1), 5x SYPRO Orange dye, and assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Plating: Dispense 1 µL of the synthesized derivative (10 mM in DMSO) into a 96-well PCR plate. Include a DMSO-only well (Negative Control) and a known inhibitor like Tofacitinib (Positive Control) to validate assay dynamic range.

  • Complexation: Add 19 µL of the protein/dye master mix to each well. Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Denaturation: Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate ΔTm = Tm(compound) - Tm(DMSO). A ΔTm > 2.0°C indicates significant target engagement.

Workflow N1 Scaffold Selection 3-(4-aminophenyl)-... N2 Amide Coupling (HATU/DIPEA) N1->N2 N3 Amine Derivatization (Urea Formation) N1->N3 N4 High-Throughput Kinase Profiling N2->N4 N3->N4 N5 Lead Optimization (Type II Inhibitors) N4->N5 SAR Feedback

Fig 2: Hit-to-lead synthetic workflow utilizing the pyrazole-4-carboxylic acid building block.

Quantitative Data Presentation: SAR Landscape

The versatility of the 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is best demonstrated through Structure-Activity Relationship (SAR) data. By modifying the 4-carboxylic acid and the 3-aminophenyl group, researchers can shift the molecule's selectivity profile across different kinase families [1, 2, 5].

Table 1: Representative SAR profile demonstrating how derivatization of the core scaffold shifts kinase selectivity and potency (Data synthesized from canonical pyrazole-4-carboxamide literature).

Scaffold Modification (from Core)Target KinaseBinding ModeIC50 (nM)ΔTm (°C) via DSFPrimary Structural Interaction
Unmodified Core p38α MAPKWeak Type I> 10,000< 0.5Minimal hinge binding due to charge
4-Carboxamide (Cyclohexyl) p38α MAPKType I450+ 3.2Gatekeeper H-bond, Hydrophobic fit
4-Carboxamide + 3-Phenyl Urea AXL / MERType II (DFG-out)12+ 8.5αC-helix Glu and DFG-Asp H-bonds
4-Carboxamide (Pyridine linker) JAK1Type I28+ 6.1Dual hinge interaction via Pyridine
3-(4-Acetamidophenyl) variant RET KinaseType I115+ 4.8Ala807 Hinge interaction

Conclusion

The molecule 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid perfectly encapsulates the concept of a "privileged scaffold" in drug discovery. Its mechanism of action is not defined by a singular biological outcome, but by its geometric and electronic capacity to satisfy the strict binding requirements of kinase ATP pockets. By utilizing optimized amide coupling protocols and rigorous biophysical validation, researchers can leverage this building block to systematically discover highly potent, selective therapeutics for oncology and autoimmune indications.

References

  • Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors ACS Publications URL
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics MDPI URL
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 ACS Publications URL

Protocols & Analytical Methods

Method

Application Note: 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Targeted Kinase Inhibitor Synthesis

Executive Summary In the landscape of modern oncology and immunology drug discovery, bifunctional heterocyclic building blocks are essential for mapping complex kinase active sites. 3-(4-Aminophenyl)-1-methyl-1H-pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology and immunology drug discovery, bifunctional heterocyclic building blocks are essential for mapping complex kinase active sites. 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) has emerged as a highly versatile intermediate for constructing structurally diverse Type I and Type II kinase inhibitors[1]. By offering two orthogonal synthetic handles—an aniline nitrogen and a pyrazole-4-carboxylic acid—this scaffold allows medicinal chemists to independently probe the solvent-exposed region and the hydrophobic pocket (Pocket II) while maintaining critical hydrogen-bonding interactions at the kinase hinge region[2].

This application note provides a comprehensive guide to the physicochemical properties, structural rationale, and validated synthetic protocols for incorporating this building block into advanced drug development workflows.

Physicochemical Profiling & Quality Standards

To ensure reproducibility in high-throughput library synthesis and scale-up, starting material integrity is paramount. The quantitative data and standard analytical parameters for this compound are summarized below.

Property / ParameterValue / Specification
Chemical Name 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 1197965-65-3
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance Off-white to pale yellow crystalline powder[3]
Purity Requirement ≥ 95% (HPLC / LC-MS)
Storage Conditions Keep in dark place, inert atmosphere, room temperature
Key Reactivity Sites C4-Carboxyl (Electrophile precursor), 4'-Aniline (Nucleophile)

Mechanistic Role in Kinase Targeting

The architectural design of kinase inhibitors relies heavily on precise spatial orientation. The 1-methyl-1H-pyrazole-4-carboxamide motif is a privileged pharmacophore that frequently acts as a primary hinge-binding element. Recent structure-based drug design (SBDD) efforts have demonstrated that pyrazole-4-carboxylic acid derivatives form robust hydrogen bonds with specific hinge residues (e.g., Glu139 in NUAK1 or Cys909 in JAK3)[2].

The addition of the 3-(4-aminophenyl) substituent provides a rigid vector that directs the molecule into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. The terminal aniline serves as an attachment point for bulky aromatic systems (e.g., pyrimidines or quinolines) to lock the kinase in either a DFG-in (active) or DFG-out (inactive) conformation.

KinaseBinding A 3-(4-aminophenyl)-1-methyl -1H-pyrazole-4-carboxylic acid B Pyrazole Core (Hinge Binder) A->B C Carboxylic Acid (Solvent Vector) A->C D Aminophenyl Group (Hydrophobic Pocket) A->D E Kinase Hinge Region (e.g., Glu139) B->E H-Bonds F Solvent Exposed Region C->F Amide Coupling G DFG Motif / Gatekeeper D->G Kinase Core

Structural mapping of 1197965-65-3 domains to kinase target regions.

Synthetic Workflows & Protocols

Because the molecule contains both a nucleophile (aniline) and an electrophile precursor (carboxylic acid), synthetic orthogonality is critical. Depending on the nucleophilicity of the target amine to be coupled at the C4 position, the aniline may require transient protection (e.g., Boc or Fmoc) to prevent off-target polymerization.

SyntheticWorkflow Start Starting Material: CAS 1197965-65-3 Step1 Protection Strategy (Boc/Fmoc on Aniline) Start->Step1 Optional Step2 Amide Coupling (HATU/DIPEA) at Carboxylic Acid Start->Step2 Direct Coupling Step1->Step2 R1-NH2 Step3 Deprotection (TFA or Piperidine) Step2->Step3 Protected Intermediate Step4 SNAr or Cross-Coupling at Aniline Step2->Step4 If Unprotected Step3->Step4 R2-X (Pd-cat) End Final Kinase Inhibitor Step4->End Purification

Step-by-step synthetic decision tree for bifunctional derivatization.

Protocol A: Regioselective Amide Coupling (Solvent Vector Extension)

Objective: Attach a solubilizing group (e.g., N-methylpiperazine) to the C4-carboxylic acid to probe the solvent-exposed region.

Causality & Rationale: The pyrazole ring exerts an electron-withdrawing effect, rendering the C4-carboxylic acid less reactive than standard aliphatic acids. To overcome this steric and electronic hindrance, HATU is selected over standard EDC/HOBt. HATU rapidly forms a highly reactive HOAt-active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Incubation: Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target aliphatic amine (1.2 eq, 0.6 mmol) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF and HATU byproducts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Pull a 5 µL aliquot at the 2-hour mark, quench in MeOH, and analyze via LC-MS.

  • Pass: Complete disappearance of the starting material (m/z 218 [M+H]⁺) and appearance of the product mass.

  • Fail: Observation of an[M+98]⁺ peak indicates that the tetramethyluronium intermediate has formed, but the amine nucleophile failed to attack (suggesting degraded amine or insufficient base).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Core Assembly)

Objective: Couple the 4'-aniline nitrogen to an aryl halide (e.g., a substituted pyrimidine chloride) to build the extended kinase-binding core.

Causality & Rationale: The aniline nitrogen is a moderate nucleophile. Direct SₙAr is often too slow or requires harsh conditions that degrade the pyrazole core. A Palladium(0) catalyst (Pd₂(dba)₃) paired with Xantphos is optimal here. Xantphos possesses a wide bite angle (approx. 111°), which forces the palladium intermediate into a tightly constrained geometry that heavily favors the final reductive elimination step, preventing the catalyst from stalling in stable, unreactive resting states.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrazole-amide intermediate from Protocol A (1.0 eq, 0.5 mmol), the aryl chloride (1.1 eq, 0.55 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Heating: Heat the mixture to 100°C for 8–12 hours under vigorous stirring.

  • Filtration: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).

Self-Validation Checkpoint: Monitor the visual state of the reaction. The active Pd(0)-Xantphos complex will transition from a dark red/purple (initial Pd₂(dba)₃) to a yellowish-brown suspension.

  • Pass: LC-MS confirms product formation with minimal dehalogenation of the aryl chloride.

  • Fail: If the solution turns completely black (precipitation of "palladium black") within the first hour, the catalyst has irreversibly decomposed. This is a definitive indicator of oxygen ingress or wet solvent, invalidating the run and requiring immediate restart.

References

  • 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid - 100 mg Source: Tebubio URL: 1

  • Premium 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: SRIRAMCHEM URL: 3

  • Structure-Based Design of Potent and Highly Selective NUAK1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Sigma-Aldrich URL: Link

Sources

Application

HPLC method development for 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid analysis

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Abstract This document provides a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This compound, possessing both acidic (carboxylic acid) and basic (aromatic amine) functional groups, presents unique challenges for chromatographic separation. This guide, intended for researchers, analytical scientists, and drug development professionals, details a systematic approach, beginning with an analysis of the molecule's physicochemical properties to establish a rational starting point for method development. It proceeds through optimization of critical parameters and concludes with a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction: Understanding the Analyte

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₁H₁₁N₃O₂, Molecular Weight: 217.22 g/mol ) is a heterocyclic compound of interest in pharmaceutical and chemical research.[4] Its structure is characterized by three key features that dictate its chromatographic behavior:

  • A Carboxylic Acid Group (-COOH): This acidic moiety has an estimated pKa between 3 and 5.

  • An Aromatic Amine Group (-NH₂): This basic functional group has an estimated pKa between 4 and 5.

  • A Conjugated Aromatic System: The phenyl-pyrazole core acts as a strong chromophore, making it highly suitable for UV detection.

The presence of both acidic and basic groups makes the molecule amphoteric. Its net charge and polarity are highly dependent on the pH of the mobile phase. Furthermore, with a predicted XlogP of 0.7, the compound is classified as polar, which can make achieving adequate retention on traditional C18 columns challenging.[5] A successful HPLC method must therefore carefully control the mobile phase pH to ensure the analyte is in a single, stable, and less polar ionic form to achieve good retention and sharp, symmetrical peak shapes.[6]

HPLC Method Development Strategy

Our strategy is built on a logical, stepwise progression from initial screening to full validation. The core principle is to use the analyte's chemical properties to make informed decisions, thereby minimizing trial-and-error and creating a scientifically sound and robust method.

Initial Parameter Selection: The Rationale

The initial choice of chromatographic conditions is critical for efficient method development.

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is selected as the primary approach due to its versatility and applicability to a wide range of pharmaceutical compounds.

  • Stationary Phase (Column): A C18 column is the universal starting point for RP-HPLC. We recommend a high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize secondary interactions with residual silanols. If retention is insufficient, a polar-endcapped or polar-embedded C18 column can be considered to provide alternative selectivity for polar analytes.[7]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier due to its lower UV cutoff and viscosity, which results in lower backpressure.

    • Aqueous Phase and pH Control: This is the most critical parameter. To suppress the ionization of the carboxylic acid group—rendering the molecule less polar and enhancing retention—the mobile phase pH must be maintained below its pKa.[8] A pH of 2.5 - 3.0 is ideal. At this pH, the carboxylic acid is fully protonated (-COOH), and the amine is fully protonated (-NH₃⁺). This creates a stable, single ionic species. A buffer is mandatory to maintain this pH.

      • For UV Detection: A 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, is an excellent choice.

      • For LC-MS Compatibility: A 0.1% solution of formic acid in water is a suitable volatile alternative.[9]

  • Detection Wavelength: The conjugated aromatic system allows for sensitive UV detection. A photodiode array (PDA) detector should be used to scan for the wavelength of maximum absorbance (λmax). Based on similar structures, a starting wavelength of 254 nm is recommended for initial trials.

  • Column Temperature: A constant temperature of 30 °C is recommended to ensure reproducible retention times and improve peak shape.

  • Flow Rate: For a 4.6 mm I.D. column, a flow rate of 1.0 mL/min is a standard starting point.

Systematic Optimization Workflow

Once initial conditions are set, the method is optimized to achieve the desired performance: adequate retention, separation from potential impurities, and good peak symmetry.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (Amphoteric, Polar) B Select Initial Conditions Column: C18 Mobile Phase: ACN/Buffer (pH 2.5) λ: 254 nm, Temp: 30°C A->B C Evaluate Retention & Peak Shape (Isocratic Elution: 70:30 Aqueous:ACN) D Adjust Organic Content (%ACN) Goal: k' between 2 and 10 C->D E Fine-tune pH (if tailing occurs) Range: 2.2 - 3.2 D->E F Develop Gradient (if needed for impurities) From 10% to 90% ACN E->F G Confirm System Suitability F->G H Lock Final Method Parameters G->H I Proceed to Validation H->I

Caption: A systematic workflow for HPLC method development.

Recommended HPLC Protocol

This protocol represents a robust starting point for analysis. It should be validated before use in a regulated environment.

Equipment and Reagents
  • HPLC system with gradient capability, UV/PDA detector, column oven, and autosampler.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • Reference Standard: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (>99% purity).

  • HPLC-grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid (85%).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
10.00
12.00
12.01
15.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][10] The following parameters must be evaluated.

G Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of key HPLC method validation parameters.

Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject a placebo solution to check for excipient interference.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte.

    • Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak (peak purity analysis using a PDA detector is essential).

Linearity
  • Objective: To establish a linear relationship between analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Range
  • Objective: To define the concentration interval where the method is precise, accurate, and linear.

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the standard solution (at 100% concentration) on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • Signal-to-Noise (S/N) Ratio: Determine the concentration that yields an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

    • Calibration Curve Method: Calculate using the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).

  • Acceptance Criteria: LOQ precision should have an RSD ≤ 10%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Organic Content in Mobile Phase (± 2%)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within predefined limits.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the analysis of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. By carefully considering the analyte's amphoteric and polar nature, a reliable method centered on strict pH control can be established. The detailed validation protocol, aligned with ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in a research or quality control environment, providing accurate and reproducible results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][1]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][10][11]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][12]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link][13]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][14]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. [Link][9]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. [Link][15]

  • Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link][7]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link][16]

  • ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • PubChem. 3-(4-aminophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid. National Institutes of Health. [Link][5]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link][6]

  • Slideshare. ICH guidelines for validation final. [Link][17]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link][2]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link][3]

Sources

Method

Application Note: Strategic Incorporation of 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid into Combinatorial Libraries

Executive Summary The design and execution of high-quality combinatorial libraries require building blocks that offer predictable reactivity, structural rigidity, and orthogonal diversification vectors. 3-(4-aminophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and execution of high-quality combinatorial libraries require building blocks that offer predictable reactivity, structural rigidity, and orthogonal diversification vectors. 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) has emerged as a privileged bifunctional scaffold in modern drug discovery[1]. Featuring an electron-rich pyrazole core and a linear 1,4-phenylene extension, this molecule provides an excellent framework for targeting deep hydrophobic pockets in kinases and GPCRs.

This application note provides a comprehensive, mechanistically grounded guide to incorporating this scaffold into both Solid-Phase Parallel Synthesis (SPPS) and DNA-Encoded Library (DEL) platforms.

Scaffold Mechanistic Profiling & Causality

To successfully deploy this scaffold in high-throughput environments, one must understand the intrinsic electronic properties of its two functional groups. The molecule is an amino-acid analogue, but its reactivity profile differs significantly from aliphatic amino acids.

Reactivity Core 3-(4-aminophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Privileged Core Acid C4-Carboxylic Acid Electrophilic Vector High Reactivity Requires HATU or EDC/HOBt Core->Acid Diversification Point 1 Amine C3-Aniline Nucleophilic Vector Deactivated (Weak Nucleophile) Requires Acid Chlorides or DMAP Core->Amine Diversification Point 2

Fig 1. Vector mapping and reactivity profile of the bifunctional pyrazole scaffold.

The "Differential Nucleophilicity" Advantage

A common challenge with bifunctional building blocks is self-condensation (polymerization). However, the aniline moiety in this scaffold is a weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. When the C4-carboxylic acid is activated with standard coupling reagents (e.g., HATU), it preferentially reacts with primary aliphatic amines (e.g., on a resin or DNA tag) rather than the scaffold's own aniline group[2]. This kinetic disparity allows for the chemoselective coupling of the carboxylic acid without requiring transient Fmoc- or Boc-protection of the aniline , streamlining library synthesis.

Overcoming Aniline Deactivation

While the weak nucleophilicity of the aniline is an advantage during the first coupling step, it becomes a hurdle during the subsequent diversification step. Standard EDC/HOBt coupling of carboxylic acids to this aniline often yields <40% conversion. Mechanistic Solution: To achieve >95% yields required for combinatorial libraries, the addition of 4-Dimethylaminopyridine (DMAP) is strictly required when using carbodiimides. DMAP acts as an acyl transfer agent, capturing the O-acylisourea intermediate to form a highly reactive acylpyridinium species that rapidly acylates the deactivated aniline[3]. Alternatively, utilizing pre-formed acid chlorides or isocyanates bypasses this activation barrier entirely.

Quantitative Optimization Data

The following tables summarize the validated reaction parameters for manipulating both vectors of the scaffold.

Table 1: Optimization of Aniline Acylation Conditions (Diversification Point 2)

Reagent SystemEquivalents (Acid/Reagent/Base)SolventTempYield (%)Mechanistic Rationale & Notes
EDC / HOBt1.2 / 1.2 / 0DMFRT< 40%Insufficient electrophilicity for deactivated anilines.
EDC / HOBt / DMAP 1.2 / 1.2 / 1.0DMFRT> 85% DMAP forms reactive acylpyridinium intermediate[3].
HATU / DIPEA1.2 / 1.2 / 2.0DMFRT~ 70%Moderate efficiency; risk of guanidinylation side-reactions[4].
R-COCl / Pyridine 1.5 / - / 2.0DCM0°C to RT> 95% Direct acylation; highly recommended for parallel synthesis.

Table 2: Pyrazole-4-Carboxylic Acid Activation Parameters (Diversification Point 1)

MethodologyPreferred ReagentsApplicationCausality & Advantage
Solid-Phase (SPPS) HATU / DIPEASplit-and-PoolHigh coupling efficiency; N-methyl group prevents tautomeric scrambling.
Solution-Phase EDC / HOBtParallel SynthesisAqueous workup effectively removes urea byproducts[5].
On-DNA (DEL) EDC / sNHSDNA-Encoded LibsMaintains aqueous solubility; preserves DNA integrity at pH 6.5–7.5.

Experimental Protocols

Protocol A: Solid-Phase Parallel Synthesis of Pyrazole-Carboxamides

This protocol describes the anchoring of the scaffold to a solid support, followed by orthogonal diversification of the aniline group.

SPPS_Workflow Start 1. Rink Amide AM Resin (0.5 mmol/g loading) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Start->Deprotect Couple1 3. Scaffold Coupling (Scaffold, HATU, DIPEA, 2 hrs) Deprotect->Couple1 Split 4. Split Resin into 96-Well Format Couple1->Split Couple2 5. Aniline Acylation (R-COCl, Pyridine, DCM, 12 hrs) Split->Couple2 Cleave 6. Global Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) Couple2->Cleave

Fig 2. Step-by-step workflow for solid-phase split-and-pool synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell 1.0 g of Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Scaffold Coupling:

    • Dissolve 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (3.0 equiv, 1.5 mmol) and HATU (2.9 equiv, 1.45 mmol) in 8 mL of anhydrous DMF.

    • Add DIPEA (6.0 equiv, 3.0 mmol) and stir for 2 minutes to pre-activate.

    • Add the mixture to the resin and agitate at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform a Kaiser test. A negative (yellow) result confirms complete coupling to the primary amine on the resin.

  • Resin Splitting: Wash the resin with DMF and DCM, dry under a vacuum, and distribute equally into a 96-well synthesis block.

  • Aniline Diversification (Acylation):

    • To each well, add 1.0 mL of anhydrous DCM containing Pyridine (5.0 equiv relative to well loading).

    • Add the diverse acid chlorides (R-COCl, 3.0 equiv) to their respective wells.

    • Agitate for 12 hours at room temperature.

  • Cleavage and Isolation:

    • Wash the resins sequentially with DCM, DMF, MeOH, and DCM. Dry completely.

    • Add 1.0 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H2O) to each well. Agitate for 2 hours.

    • Filter the cleavage solutions into collection vials and evaporate the TFA under a stream of nitrogen.

    • Validation Checkpoint 2: Analyze crude products via LC-MS. The pyrazole protons typically appear as sharp singlets between δ 7.90–8.50 ppm in 1 H NMR, serving as a diagnostic marker for scaffold integrity.

Protocol B: DNA-Encoded Library (DEL) Tagging and Coupling

Because the pyrazole scaffold is stable in aqueous environments, it is highly suitable for on-DNA chemistry[5].

Step-by-Step Methodology:

  • DNA-Amine Preparation: Dissolve the 5'-amino-modified DNA headpiece (1.0 mM) in 100 mM MOPS buffer (pH 7.0).

  • Scaffold Activation: In a separate vial, dissolve the pyrazole scaffold (50 mM) in DMSO. Add EDC (50 mM in DMSO) and sNHS (50 mM in DMSO). Incubate for 15 minutes at room temperature to form the sNHS-ester.

  • Coupling: Add 10 μ L of the activated scaffold solution to 90 μ L of the DNA solution. Vortex gently and incubate at room temperature for 4 hours.

  • Validation Checkpoint: Precipitate the DNA by adding 10% (v/v) 3M sodium acetate (pH 5.2) and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 15 minutes. Analyze the pellet via LC-MS to confirm the mass shift corresponding to the addition of the pyrazole scaffold.

References

  • Tebubio. "3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid - 100 mg - Tebubio". Tebubio Scientific Resources.
  • PubMed / NIH. "Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides". National Institutes of Health.
  • PMC / NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". National Institutes of Health.
  • ACS Publications. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole...". Organic Process Research & Development.
  • ACS Publications. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers, chemists, and drug development professionals through the physicochemical hurdles of working with complex heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers, chemists, and drug development professionals through the physicochemical hurdles of working with complex heterocyclic amino acids.

Working with 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid presents a classic solubility paradox. The molecule possesses both a basic aniline-like primary amine and an acidic pyrazole-carboxylic acid. This dual nature dictates its behavior in solution and is the primary culprit behind its stubborn insolubility in standard organic solvents.

Below, you will find a comprehensive troubleshooting guide, mechanistic FAQs, and self-validating protocols designed to overcome these solubility bottlenecks.

Part 1: Diagnostic Workflow

Before proceeding with a specific protocol, use the following decision tree to determine the optimal solubilization strategy based on your downstream application requirements.

SolubilityWorkflow Start 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Insoluble Zwitterion) Q1 Can the downstream application tolerate salt forms? Start->Q1 SaltYes Yes: Disrupt Zwitterion Q1->SaltYes Yes SaltNo No: Maintain Free Form Q1->SaltNo No BaseSalt Use Lipophilic Base (e.g., TBAH) Forms Organic-Soluble Carboxylate SaltYes->BaseSalt AcidSalt Use Organic Acid (e.g., MSA) Forms Organic-Soluble Ammonium SaltYes->AcidSalt Cosolvent Use Polar Aprotic Solvents (DMSO, DMF, DMAc) SaltNo->Cosolvent Derivatize Transient Protection (Boc or Esterification) SaltNo->Derivatize

Decision workflow for solubilizing zwitterionic pyrazole-carboxylic acids in organic solvents.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid nearly insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The fundamental bottleneck is the molecule's zwitterionic nature. In the solid state and in neutral environments, the acidic carboxylic acid donates a proton to the basic 4-aminophenyl group, forming an inner salt (zwitterion)[1]. The electrostatic interactions between the protonated amine and the deprotonated carboxylate create a highly stable, tightly packed crystal lattice. Standard organic solvents lack the dielectric constant required to separate these charges, leaving the compound insoluble[2].

Q: If I cannot alter the molecule's free state for my assay, which solvents should I use for stock solutions? A: To overcome the high crystal lattice energy without chemical modification, you must use highly polar aprotic solvents with strong hydrogen-bond accepting capabilities. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective choices, as they can solvate the charged moieties and disrupt intermolecular hydrogen bonding.

Q: How can I achieve solubility in less polar solvents (e.g., DCM, Chloroform, THF) for synthesis or analytical purposes? A: The most effective strategy is lipophilic salt formation . By adding a strong organic base (e.g., Tetrabutylammonium hydroxide, TBAH) or a strong organic acid (e.g., Methanesulfonic acid, MSA), you neutralize one of the charged groups, thereby destroying the zwitterionic network[3]. The bulky, lipophilic counterion (like the tetrabutylammonium cation or mesylate anion) then acts as a lipid-like "solubilizing shell," allowing the complex to dissolve readily in non-polar to moderately polar solvents[4][5].

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Zwitterion Disruption via Lipophilic Base (TBAH Salt Formation)

Causality: Tetrabutylammonium hydroxide (TBAH) deprotonates the carboxylic acid. The bulky tetrabutylammonium cation prevents tight crystal packing and interacts favorably with non-polar solvents, drastically increasing organic solubility[3]. Self-Validation: The successful disruption of the zwitterion is visually confirmed when the opaque methanolic suspension rapidly clears into a homogenous solution.

Step-by-Step Methodology:

  • Suspend: Add 1.0 mmol of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid to a round-bottom flask containing 5 mL of Methanol (MeOH). The compound will remain largely suspended.

  • Neutralize: Slowly add 1.0 mmol (1.0 equivalent) of Tetrabutylammonium hydroxide (TBAH, typically available as a 1.0 M solution in methanol)[5].

  • Agitate: Stir the mixture at room temperature for 15–30 minutes. Validation checkpoint: The suspension will clarify into a transparent, homogenous solution.

  • Isolate: Evaporate the methanol under reduced pressure using a rotary evaporator to yield the TBA-carboxylate salt as a viscous oil or amorphous solid.

  • Re-dissolve: The resulting salt can now be readily dissolved in your target organic solvent (e.g., DCM, THF, or Acetonitrile) at high concentrations.

Protocol B: Acidic Salt Formation (Mesylate Salt)

Causality: Methanesulfonic acid (MSA) is a strong organic acid that protonates the 4-aminophenyl group, leaving the carboxylic acid neutral. The resulting mesylate salt is highly soluble in many organic solvents due to the organic nature of the MSA counterion, which lacks the rigid lattice-forming properties of inorganic salts[4].

Step-by-Step Methodology:

  • Suspend: Add 1.0 mmol of the compound to 5 mL of THF or Acetone.

  • Acidify: Slowly add 1.05 mmol (slight excess) of Methanesulfonic acid (MSA) dropwise while stirring vigorously.

  • Equilibrate: Stir for 30–60 minutes at room temperature. The formation of the mesylate salt will alter the solubility profile, allowing complete dissolution in moderately polar organic solvent mixtures.

  • Utilize: The solution can be used directly for downstream synthesis, or the solvent can be removed in vacuo to isolate the mesylate salt.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements achieved by applying the protocols above. Note: Values are empirical estimates based on the behavior of structurally analogous zwitterionic amino acids.

Solvent SystemFree Zwitterion (Untreated)TBA Salt (Protocol A)Mesylate Salt (Protocol B)
Dichloromethane (DCM) < 0.1 mg/mL> 50 mg/mL~ 10 mg/mL
Tetrahydrofuran (THF) < 0.5 mg/mL> 50 mg/mL> 20 mg/mL
Dimethyl Sulfoxide (DMSO) > 30 mg/mL> 100 mg/mL> 100 mg/mL
Methanol (MeOH) ~ 2.0 mg/mL> 100 mg/mL> 50 mg/mL

References

  • Solubilities Studies of Basic Amino Acids. Taylor & Francis Online.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Use of tetrabutylammonium salts of amino acids in peptide synthesis. PubMed (NIH).
  • Methanesulfonic acid. Wikipedia.
  • Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts.

Sources

Optimization

Technical Support Center: Purification of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for the purification of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1197965-65-3). This document is intended for researchers, chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1197965-65-3). This document is intended for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their applications.

This guide provides practical, in-depth answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind these techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that influence purification?

A1: The purification strategy is dictated by its three main functional groups:

  • A Carboxylic Acid (-COOH): This is an acidic group, which will be deprotonated (anionic) at high pH and protonated (neutral) at low pH.

  • An Aromatic Amine (-NH2): This is a basic group, which will be protonated (cationic) at low pH and neutral at high pH.

  • A Pyrazole Ring: A heterocyclic aromatic ring that contributes to the overall planarity and potential for π-π stacking interactions.

The molecule is zwitterionic, meaning it can have both a positive and negative charge at an intermediate pH, which typically corresponds to its isoelectric point where solubility is at a minimum. This behavior is the cornerstone of its purification by recrystallization.

Q2: My sample has a purity of 95% according to the supplier. Do I need to purify it further?

A2: A purity of 95% is often sufficient for initial screening experiments.[1] However, for applications such as reference standard generation, kinetic assays, or in vivo studies, residual impurities can lead to erroneous results. Further purification to >99% is highly recommended. Common residual starting materials or side-products can be structurally similar, potentially interfering with biological assays.

Q3: How should I store the purified compound?

A3: The compound should be stored at room temperature in a dark place under an inert atmosphere.[1] The aminophenyl group is susceptible to oxidation, which can lead to coloration of the sample over time.

Section 2: Troubleshooting Common Impurities

This section addresses specific problems you may encounter during purification.

Problem: My final product is off-white, yellow, or brown, even after initial purification.

  • Probable Cause: This discoloration is often due to the oxidation of the aromatic amine. It can also indicate the presence of residual nitro-aromatic precursors if the synthesis involved the reduction of a nitro group. These precursors are often intensely colored.

  • Solution 1: Activated Carbon Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The carbon will adsorb colored impurities. The solution is then hot-filtered to remove the carbon before cooling.

  • Solution 2: Column Chromatography. If discoloration persists, column chromatography is a more rigorous method for separating colored impurities from the desired product.[2][3][4]

Problem: HPLC analysis shows a significant peak eluting close to my main product peak.

  • Probable Cause: This often indicates a structurally related impurity, such as an isomer formed during the pyrazole synthesis or an unreacted intermediate.[3] For instance, incomplete hydrolysis of a corresponding ester (e.g., ethyl or methyl ester) is a common process-related impurity.

  • Solution 1: pH-Gradient Recrystallization. The carboxylic acid product has significantly different solubility profiles with pH changes compared to its ester precursor. Exploiting this difference through careful pH adjustment during recrystallization can effectively separate the two. (See Protocol 1).

  • Solution 2: Preparative HPLC. For very challenging separations, preparative reverse-phase HPLC is the most powerful technique. It offers the highest resolution but is less scalable than recrystallization.

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice. This can be caused by using a solvent that is too "good" or by the presence of impurities that depress the melting point.

  • Solution: The key is to slow down the crystallization process and adjust the solvent system.

    • Lower the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[5]

    • Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (an anti-solvent like water) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

Section 3: Detailed Purification Protocols

Protocol 1: Purification by pH-Controlled Recrystallization

This is the most effective and scalable method for this compound, leveraging its amphoteric (acidic and basic) nature.

Principle: The compound is soluble in both acidic and basic aqueous solutions but is poorly soluble at its isoelectric point (neutral pH). Impurities lacking these functional groups will remain in solution.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, suspend the crude 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in water. Add a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the solid completely dissolves. This forms the sodium salt of the carboxylic acid, which is water-soluble.

  • Treatment (Optional): If the solution is colored, add a small amount of activated carbon, heat the mixture gently (50-60°C) for 10-15 minutes, and then perform a hot filtration through a pad of celite to remove the carbon.

  • Precipitation: While vigorously stirring the clear filtrate, add a 1M hydrochloric acid (HCl) solution dropwise. You will observe the product precipitating as a fine white solid. Continue adding HCl until the pH of the solution is approximately 6-7 (check with pH paper).

  • Digestion: Continue stirring the suspension at room temperature for 30-60 minutes to allow for complete precipitation and crystal maturation.

  • Isolation: Cool the flask in an ice bath for at least 30 minutes.[5] Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Column Chromatography

This method is useful for removing non-polar impurities or when recrystallization is ineffective.

Principle: Separation is based on the differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase (solvent mixture).

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent.[4] Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as Hexane:Ethyl Acetate. A common starting ratio is 95:5.[4]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For this compound, a gradient up to 100% ethyl acetate, followed by the addition of a small percentage of methanol or acetic acid, may be necessary to elute the polar product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2][4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visual Workflows & Data

Purification Decision Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product (Purity <95%) Recrystallization Protocol 1: pH-Controlled Recrystallization Crude->Recrystallization HPLC_Check1 Purity Check (HPLC > 99%?) Recrystallization->HPLC_Check1 Pure_Product Pure Product (>99%) HPLC_Check1->Pure_Product Yes Troubleshoot Troubleshooting HPLC_Check1->Troubleshoot No Column_Chrom Protocol 2: Column Chromatography Troubleshoot->Column_Chrom HPLC_Check2 Purity Check (HPLC > 99%?) Column_Chrom->HPLC_Check2 HPLC_Check2->Pure_Product Yes HPLC_Check2->Troubleshoot No (Consider Prep-HPLC)

Caption: Decision tree for selecting a purification method.

Common Impurities and Their Removal
Impurity TypeLikely SourceRecommended Primary TechniqueRationale
Starting Materials Incomplete reactionpH-Controlled RecrystallizationStarting materials (e.g., precursors without the carboxylic acid group) will have different solubility profiles versus pH.
Isomeric Byproducts Lack of regioselectivity in pyrazole synthesisColumn ChromatographyIsomers often have very similar polarities, requiring the high resolving power of chromatography for separation.[3]
Oxidation Products Air exposure of the aminophenyl groupRecrystallization with CharcoalActivated charcoal effectively adsorbs the highly conjugated, colored oxidation byproducts.
Ester Precursor Incomplete saponification/hydrolysispH-Controlled RecrystallizationThe ester is neutral and will not dissolve in aqueous base, allowing for easy separation from the acidic product.[6]

References

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved March 24, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP). Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101570512B - Curcumin-substituted pyrazole derivatives, preparation method and use thereof.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved March 24, 2026, from [Link]

  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

troubleshooting amide bond formation with 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Target Molecule: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the dedicated technical support and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the dedicated technical support and troubleshooting guide for working with 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This bifunctional building block is highly valuable in constructing bioactive molecular frameworks[1], but its zwitterionic nature, steric hindrance, and unique electronic properties present significant challenges during amide coupling.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you overcome oligomerization, poor yields, and sluggish kinetics.

Workflow & Strategy Decision Tree

Because this molecule contains both an aromatic amine (aniline derivative) and a carboxylic acid, your first synthetic decision must be to establish orthogonal protection to prevent self-condensation.

Workflow Start 3-(4-aminophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Q1 Target Reaction? Start->Q1 ReactCOOH Amidation of the Carboxylic Acid Q1->ReactCOOH ReactNH2 Acylation of the Aniline Group Q1->ReactNH2 ProtNH2 Step 1: Protect Aniline (e.g., Boc or Fmoc) ReactCOOH->ProtNH2 ProtCOOH Step 1: Protect Acid (e.g., Methyl/t-butyl ester) ReactNH2->ProtCOOH ActCOOH Step 2: Activate C4-Acid (HATU/DIPEA or EDC/HOBt) ProtNH2->ActCOOH ActExternal Step 2: Activate External Acid (TCFH/NMI or Acid Chloride) ProtCOOH->ActExternal Couple1 Step 3: Add External Amine Yields C4-Amide ActCOOH->Couple1 Couple2 Step 3: Add Pyrazole Aniline Yields N-Acyl Aniline ActExternal->Couple2

Figure 1: Decision tree for orthogonal protection and coupling strategies.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I getting complex oligomeric mixtures instead of my target monomeric amide?

The Causality: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an amino acid-like bifunctional molecule. When you add a coupling reagent to activate the C4-carboxylic acid, the unprotected 4-aminophenyl group from another molecule in the solution acts as a competing nucleophile. This triggers rapid step-growth polymerization (self-condensation). The Solution: You must implement an orthogonal protection strategy. If you intend to couple the carboxylic acid to an external amine, pre-protect the aniline group (e.g., as a tert-butyloxycarbonyl (Boc) carbamate). If you intend to acylate the aniline group, protect the carboxylic acid as a methyl or tert-butyl ester first.

Q2: I protected the C4-carboxylic acid, but acylating the 4-aminophenyl group with an external aliphatic acid is yielding <20% product. Why?

The Causality: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, the electron-withdrawing nature of the adjacent pyrazole ring further depletes electron density from the phenyl ring[2]. Standard carbodiimide coupling (e.g., EDC/HOBt) is often kinetically too slow for electron-deficient anilines, leading to reagent degradation before the coupling completes[3]. The Solution: Switch to a highly reactive coupling system specifically designed for poor nucleophiles. The combination of TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) is highly recommended. This system generates an ultra-reactive N-acyl imidazolium intermediate in situ, which delivers reactivity comparable to acid chlorides but operates under milder conditions[4]. Alternatively, using EDC with a stoichiometric amount of DMAP can force the formation of a highly reactive acyliminium ion[3].

Q3: I am trying to couple the C4-carboxylic acid (with a Boc-protected aniline) to a bulky secondary amine, but the reaction stalls. How do I force it?

The Causality: The C4-carboxylic acid on the pyrazole ring is sterically hindered. It is flanked by the N1-methyl group and the bulky C3-(4-aminophenyl) substituent. Standard HOBt-active esters are not reactive enough to overcome this steric barrier. The Solution: Utilize HATU with a non-nucleophilic base like DIPEA. HATU operates via the formation of an OAt (7-azabenzotriazole) active ester. The presence of the nitrogen atom in the HOAt ring provides a neighboring group effect that coordinates the incoming amine, significantly accelerating the aminolysis step even for sterically hindered substrates[5],[6].

Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester Intermediate Acid->ActiveEster attacks HATU HATU Reagent HATU->ActiveEster provides HOAt Amide Amide Product ActiveEster->Amide aminolysis Amine Amine Nucleophile Amine->Amide attacks

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Data & Reagent Selection Matrices

Table 1: Coupling Reagent Selection Matrix
Reagent SystemTarget Functional GroupBest Used ForProsCons
EDC / HOBt C4-Carboxylic AcidPrimary aliphatic aminesWater-soluble byproducts; easy workup[5].Sluggish with anilines and hindered amines[3].
HATU / DIPEA C4-Carboxylic AcidHindered secondary aminesFast kinetics; high yield via OAt-ester[5].Expensive; risk of guanidinylation side-reactions[6].
TCFH / NMI 4-Aminophenyl (Aniline)Poorly nucleophilic anilinesForms highly reactive N-acyl imidazolium[4].Highly moisture sensitive; requires strict anhydrous conditions.
Table 2: Orthogonal Protection Strategies
Target ReactionGroup to ProtectRecommended Protecting GroupDeprotection Conditions
Amidation at C4 Aniline (-NH2)Boc (tert-butyloxycarbonyl)TFA in DCM (1:1), 1h, RT.
Acylation at Aniline Acid (-COOH)Methyl Ester (-OMe)LiOH in THF/H2O, 2h, RT.

Validated Experimental Protocols

Protocol A: Amidation of the Pyrazole C4-Carboxylic Acid (Using HATU)

Use this protocol when coupling the Boc-protected pyrazole acid to an external aliphatic amine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(4-(Boc-amino)phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 0.2 M) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[5].

  • Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn a pale yellow color as the highly reactive OAt-active ester forms. Stir for 10 minutes.

  • Coupling: Add the external amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

Protocol B: Acylation of the 4-Aminophenyl Group (Using TCFH/NMI)

Use this protocol when coupling an external carboxylic acid to the methyl-ester protected pyrazole aniline.

  • Preparation: In an oven-dried flask under argon, dissolve the external carboxylic acid (1.2 equiv) and methyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Catalyst Addition: Add N-methylimidazole (NMI) (3.0 equiv) to the stirring solution.

  • Activation & Coupling: Cool the mixture to 0 °C. Add TCFH (1.2 equiv) portion-wise. TCFH reacts rapidly with NMI and the acid to generate the N-acyl imidazolium intermediate, which is immediately intercepted by the poorly nucleophilic aniline[4].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine. Purify via flash chromatography.

References

  • Beutner, G. L., et al. (2018). TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218-4222. Retrieved from:[Link]

  • Tebubio. 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Product Specifications. Retrieved from:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from:[Link]

  • Wang, Y., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC / NIH. Retrieved from:[Link]

Sources

Optimization

overcoming steric hindrance in 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid reactions

Welcome to the Application Scientist Support Center. Working with 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid presents a unique dual-challenge in synthetic organic chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid presents a unique dual-challenge in synthetic organic chemistry. First, the C4-carboxylic acid is highly sterically hindered by the adjacent bulky 3-(4-aminophenyl) group and the N1-methyl group. Second, the presence of an unprotected aniline group at C3 creates a high risk of uncontrolled polymerization during activation.

This guide provides field-proven, self-validating workflows to help you bypass these steric barriers and achieve high-yielding amide bonds.

Diagnostic Workflow: Strategic Activation and Coupling

G Start 3-(4-aminophenyl)-1-methyl-1H- pyrazole-4-carboxylic acid Protect Protect C3-Aniline (Boc2O, THF/H2O) Start->Protect Prevent polymerization Decision1 Nucleophile Steric Bulk? Protect->Decision1 PrimaryAmine Unhindered Amine Decision1->PrimaryAmine SecondaryAmine Hindered Amine Decision1->SecondaryAmine HATU HATU / DIPEA (Uronium Activation) PrimaryAmine->HATU T3P T3P / Pyridine (Phosphonic Anhydride) SecondaryAmine->T3P Moderate hindrance AcidChloride Oxalyl Chloride (Acid Chloride) SecondaryAmine->AcidChloride Extreme hindrance

Caption: Diagnostic workflow for overcoming steric hindrance in pyrazole-4-carboxylic acid couplings.

Troubleshooting Guides & FAQs

Q1: Why do standard EDC/HOBt couplings fail or yield trace amounts with this specific pyrazole scaffold? A: The failure is rooted in the reaction mechanism and the steric microenvironment of the pyrazole ring. When EDC reacts with the C4-carboxylic acid, it forms an O-acylisourea intermediate. The bulky 3-(4-aminophenyl) ring creates a steric shield that physically blocks your incoming amine nucleophile from attacking the carbonyl carbon. Because aminolysis is stalled, the O-acylisourea intermediate undergoes a spontaneous [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea dead-end product. To overcome this, you must use coupling reagents like 1 that package activation chemistry and leaving-group delivery into a single, highly reactive intermediate[1].

Q2: How do I prevent the molecule from polymerizing during the activation of the C4-carboxylic acid? A: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is essentially a synthetic amino acid. Activating the C4-carboxylic acid while the C3-aniline is free will lead to rapid intermolecular self-condensation (polyamide formation). You must mask the aniline's nucleophilicity prior to activation. We recommend tert-butyloxycarbonyl (Boc) protection. The Boc group is stable to the basic conditions of amide coupling but can be cleanly cleaved later using TFA/DCM.

Q3: For sterically hindered amines, which coupling reagent provides the best conversion without epimerization? A: 2 is the premier choice for sterically hindered substrates. T3P converts the carboxylic acid oxygen into a highly reactive leaving group without forming bulky intermediates that clash with the C3-aryl group, and it operates with minimal epimerization[2]. If T3P fails due to extreme steric bulk, the ultimate fallback is generating an 3 using oxalyl chloride or thionyl chloride to create the smallest possible electrophilic carbonyl carbon[3].

Quantitative Reagent Comparison

To help you select the right approach, we have summarized the quantitative and qualitative metrics of the standard activation strategies for this specific scaffold:

Coupling StrategyReagentsRelative ReactivitySteric ToleranceSelf-Condensation Risk (Unprotected)Byproduct Removal
Carbodiimide EDC / HOBtLowPoorHighAqueous extraction
Uronium Salt HATU / DIPEAHighGoodVery HighChromatography
Phosphonic Anhydride T3P / PyridineHighExcellentVery HighAqueous extraction
Acid Chloride Oxalyl Chloride / DMFVery HighExcellentPolymerizationVacuum evaporation
Self-Validating Experimental Protocols
Protocol 1: Boc-Protection of the C3-Aniline

Causality: The basic aniline must be masked to prevent it from attacking the activated C4-carboxylic acid during later steps.

  • Dissolution: Suspend 1.0 eq of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a 1:1 mixture of THF and H₂O.

  • Deprotonation: Add 2.0 eq of NaHCO₃. Causality: This ensures the carboxylic acid is deprotonated (increasing aqueous solubility) and the aniline is free-based for nucleophilic attack on the anhydride.

  • Protection: Add 1.1 eq of Boc₂O dropwise at room temperature. Stir for 12 hours.

  • Self-Validating Isolation: Concentrate the mixture under vacuum to remove THF. The aqueous layer will contain the soluble sodium salt of the product. Slowly add 1M HCl until the pH reaches 3-4. Validation Checkpoint: A white precipitate will form immediately. This pH-dependent precipitation confirms both the successful retention of the C4-carboxylic acid and the successful masking of the basic aniline (which would otherwise remain soluble as a hydrochloride salt). Filter and dry the solid.

Protocol 2: T3P-Mediated Amide Coupling (For Moderately Hindered Amines)

Causality: T3P forms a compact, highly reactive intermediate that does not sterically clash with the C3-aryl group, unlike bulky carbodiimide intermediates.

  • Preparation: Dissolve 1.0 eq of the Boc-protected acid and 1.2 eq of the target amine in anhydrous EtOAc.

  • Base Addition: Add 3.0 eq of Pyridine and cool the reaction flask to 0 °C. Causality: Pyridine acts as an acid scavenger and suppresses epimerization at low temperatures.

  • Activation: Dropwise, add 1.5 eq of T3P (50% w/w solution in EtOAc). Warm to room temperature and stir for 12-24 hours.

  • Self-Validating Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer with 1M HCl, then sat. NaHCO₃. Validation Checkpoint: T3P byproducts are exclusively water-soluble phosphonic acids. If TLC/LC-MS of the organic layer shows only the product and unreacted amine (no coupling reagent artifacts), the T3P activation and byproduct partitioning were successful.

Protocol 3: Acid Chloride Formation (For Extremely Hindered Amines)

Causality: When even T3P fails, converting the carboxylic acid to an acid chloride provides the smallest, most electrophilic carbonyl carbon possible.

  • Vilsmeier-Haack Complex Formation: Suspend 1.0 eq of the Boc-protected acid in anhydrous DCM. Add 1-2 drops of anhydrous DMF.

  • Chlorination: Cool to 0 °C and add 1.5 eq of Oxalyl chloride dropwise. Validation Checkpoint: Observe the reaction for immediate gas evolution (CO₂ and CO). Continuous bubbling is a self-validating visual cue that the active chlorinating species is forming and reacting with the carboxylic acid.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under vacuum to completely remove excess oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add a solution of the hindered amine (1.2 eq) and DIPEA (2.5 eq) in DCM. Stir until complete.

References

*[3] Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI (Molecules 2015) URL:

*[1] Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:

*[2] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett., 2011) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This guide provides a detailed comparison of strategies and a comprehensive protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-aminophenyl)-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of strategies and a comprehensive protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a biological matrix, such as human plasma. The principles and methodologies discussed herein are grounded in the stringent regulatory requirements set forth by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3]

The accurate measurement of drug concentrations in biological matrices is a critical aspect of medicinal product development.[4] It is therefore essential that the bioanalytical methods used are well-characterized, fully validated, and documented to yield reliable results that can support pivotal decisions regarding the safety and efficacy of a new chemical entity.[2][4] This document serves as both a strategic guide and a practical protocol for researchers, scientists, and drug development professionals tasked with this critical function.

Part 1: The Analytical Challenge & Method Development Strategy

The target analyte, 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a small molecule possessing both an acidic (carboxylic acid) and a basic (amino) functional group. This amphoteric nature, combined with its relative polarity, presents specific challenges and opportunities in LC-MS/MS method development. Key considerations include achieving adequate retention on reversed-phase columns, ensuring efficient and stable ionization, and minimizing interference from endogenous matrix components.[5]

Comparative Sample Preparation Techniques

The primary goal of sample preparation is to remove interferences, such as proteins and phospholipids, from the biological matrix and to present the analyte in a solvent compatible with the LC-MS/MS system.[6]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).[7]Fast, simple, cost-effective, high-throughput.[7][8]Less clean extract, potential for ion suppression from phospholipids, risk of analyte loss due to co-precipitation.Early-stage discovery, high-throughput screening where speed is critical.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on differential solubility.Provides a very clean extract, reducing matrix effects.More labor-intensive, lower throughput, requires solvent optimization.Assays requiring the highest sensitivity and cleanliness.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a strong solvent.Highly selective, provides the cleanest extracts, can concentrate the analyte.Most expensive, requires significant method development.Complex matrices, assays requiring very low limits of quantification.

Chosen Approach & Rationale: For this guide, we will proceed with Protein Precipitation (PPT) using acetonitrile. The speed, simplicity, and suitability for high-throughput analysis make it a pragmatic choice for most stages of drug development.[8][9] While it may result in a less clean sample than LLE or SPE, modern LC-MS/MS systems and appropriate chromatographic methods can often mitigate potential matrix effects.

Comparative Chromatographic Approaches

Poor retention of polar compounds on reversed-phase columns can lead to elution near the solvent front, where ion suppression from the matrix is most pronounced.[5][10]

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Rationale & Causality
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 is the workhorse of reversed-phase chromatography, relying on hydrophobic interactions.[11] A Phenyl-Hexyl phase offers alternative selectivity through pi-pi interactions with the analyte's aromatic rings, which can improve retention and peak shape for certain molecules.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that serves two purposes: it acidifies the mobile phase to promote protonation of the analyte for positive mode ESI and provides protons for the ionization process.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency, providing good peak shape and lower backpressure compared to methanol.
Gradient Fast Gradient (e.g., 5-95% B in 2 min)Optimized Gradient (e.g., 5-60% B in 4 min)A fast gradient is suitable for high-throughput screening. A longer, optimized gradient provides better separation from matrix components and improved peak shape, which is crucial for a robust, validated assay.

Chosen Approach & Rationale: We will detail the validation using Method A (Standard C18 with a fast gradient) as a baseline for high-throughput needs and compare its performance against Method B (Phenyl-Hexyl with an optimized gradient) to demonstrate how chromatographic choices impact validation parameters.

Mass Spectrometry Optimization

The goal is to achieve sensitive, specific, and stable detection of the analyte. Electrospray Ionization (ESI) is the most suitable technique for polar molecules like the target analyte.[12]

  • Ionization Mode: Given the presence of a basic amino group, the analyte is expected to ionize efficiently in Positive Ion Mode via the addition of a proton [M+H]⁺.

  • MRM Transitions: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a precursor ion (the protonated molecule) and a specific product ion generated by collision-induced dissociation (CID).

    • Precursor Ion (Q1): The [M+H]⁺ of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    • Product Ion (Q3): A stable, high-intensity fragment ion is chosen after performing a product ion scan. A second, qualifying transition is also monitored for confirmation.

  • Internal Standard (IS): A Stable Isotope-Labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms) is the gold standard. A SIL-IS is chemically identical and co-elutes with the analyte, perfectly compensating for variations in sample preparation, injection volume, and matrix effects.[13]

Part 2: The Bioanalytical Method Validation Workflow

The validation process is a series of experiments designed to demonstrate that the analytical method is reliable and reproducible for its intended use.[3] The following protocols and acceptance criteria are based on EMA and FDA guidelines.[1][2][14]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Spike Plasma with Analyte & IS p2 Add Acetonitrile (3:1 v/v) to Precipitate Proteins p1->p2 p3 Vortex & Centrifuge (e.g., 10 min at 4000 rpm) p2->p3 p4 Transfer Supernatant to 96-well Plate p3->p4 a1 Inject Sample onto LC-MS/MS System p4->a1 a2 Chromatographic Separation (C18 or Phenyl-Hexyl) a1->a2 a3 ESI Ionization (+ve mode) a2->a3 a4 MRM Detection (Analyte & IS Transitions) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify QC & Unknown Samples d3->d4 d5 Assess Validation Parameters (Accuracy, Precision, etc.) d4->d5

Caption: High-level workflow for sample analysis and validation.

Experimental Protocols & Acceptance Criteria

For all experiments, three levels of Quality Control (QC) samples are used: Low QC, Medium QC, and High QC.

A. Selectivity and Specificity

  • Purpose: To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.

  • Protocol:

    • Analyze at least six blank matrix samples from individual sources.

    • Analyze a blank sample spiked only with the IS.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In blank samples, any response at the retention time of the analyte should be ≤20% of the LLOQ response. The response at the retention time of the IS should be ≤5% of the mean IS response in calibration standards.[15]

B. Linearity and Calibration Curve

  • Purpose: To demonstrate the relationship between instrument response and known analyte concentrations.

  • Protocol:

    • Prepare a blank sample and a zero sample (blank + IS).

    • Prepare a series of at least 6-8 non-zero calibration standards by spiking blank matrix.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) versus concentration.

    • Perform a weighted (e.g., 1/x²) linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99.[16] Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of standards must meet this criterion.

C. Accuracy and Precision (Intra- and Inter-batch)

  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Intra-batch (within a single run): Analyze at least five replicates of LLOQ, Low, Mid, and High QC samples.

    • Inter-batch (across multiple days): Analyze the QC sets across at least three different runs on two or more days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).[13][14]

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at LLOQ).[13][14]

D. Lower Limit of Quantification (LLOQ)

  • Purpose: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Protocol: The LLOQ is established as the lowest calibration standard and is confirmed by analyzing at least five replicates.

  • Acceptance Criteria: The analyte signal should be at least 5 times the signal of a blank sample.[15] Accuracy must be within 80-120% and precision ≤20%.[3]

E. Matrix Effect

  • Purpose: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.

  • Protocol:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (A): Analyte and IS spiked into a clean solvent.

    • Set 2 (B): Blank matrix is extracted, and the final supernatant is spiked with the analyte and IS.

    • Calculate the Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A]).

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across at least six different matrix lots should be ≤15%. This demonstrates that while matrix effects may exist, the SIL-IS effectively corrects for them.[10]

F. Recovery

  • Purpose: To measure the efficiency of the extraction process.

  • Protocol:

    • Set 1 (Pre-extraction spike): Analyze extracted QC samples (Low, Mid, High).

    • Set 2 (Post-extraction spike): Extract blank matrix, then spike the supernatant with analyte and IS at the corresponding concentrations.

    • Calculate Recovery (%) = (Mean peak area from Set 1 / Mean peak area from Set 2) x 100.

  • Acceptance Criteria: Recovery should be consistent and reproducible, though it does not need to be 100%. The %CV of the recovery across the QC levels should be ≤15%.

G. Stability

  • Purpose: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol: Analyze Low and High QC samples after exposing them to various conditions and compare the results to freshly prepared samples.

  • Conditions Tested:

    • Freeze-Thaw Stability: After 3-5 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration of sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.

    • Stock Solution Stability: At room temperature and refrigerated.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 3: Comparative Validation Data & Troubleshooting

The following tables present hypothetical but realistic validation data comparing our two chromatographic methods.

Comparative Data Summary

Table 1: Linearity & Sensitivity

Parameter Method A (C18, Fast Gradient) Method B (Phenyl-Hexyl, Optimized) Acceptance Criteria
Linear Range 1 - 1000 ng/mL 1 - 1000 ng/mL -
Correlation (r²) 0.9981 0.9995 ≥ 0.99
LLOQ Accuracy 115.2% 104.5% 80-120%

| LLOQ Precision | 16.8% CV | 9.5% CV | ≤ 20% CV |

Table 2: Inter-Batch Accuracy & Precision (n=3 runs)

QC Level Method A (C18, Fast Gradient) Method B (Phenyl-Hexyl, Optimized) Acceptance Criteria
Low QC (3 ng/mL) Accuracy: 112.5%, Precision: 13.5% CV Accuracy: 102.1%, Precision: 6.8% CV Accuracy: ±15%, Precision: ≤15% CV
Mid QC (100 ng/mL) Accuracy: 108.9%, Precision: 10.2% CV Accuracy: 98.5%, Precision: 4.5% CV Accuracy: ±15%, Precision: ≤15% CV

| High QC (800 ng/mL) | Accuracy: 105.4%, Precision: 9.8% CV | Accuracy: 101.3%, Precision: 3.9% CV | Accuracy: ±15%, Precision: ≤15% CV |

Analysis of Results: Both methods pass regulatory acceptance criteria. However, Method B clearly demonstrates superior performance . The optimized chromatography on the Phenyl-Hexyl column provides better separation from matrix interferences, resulting in a more linear response (higher r²), and significantly better accuracy and precision, especially at the LLOQ. While Method A is faster and may be suitable for discovery-phase work, Method B provides the robustness required for late-stage clinical or regulatory submissions.

Troubleshooting Common Validation Failures

Even with careful planning, issues can arise. A logical troubleshooting process is essential.[17]

G start High %CV in Precision Results q1 Is the issue at all QC levels or just LLOQ? start->q1 cause_lloq1 Poor integration due to low S/N q1->cause_lloq1 Just LLOQ cause_all1 Inconsistent sample preparation (pipetting, extraction) q1->cause_all1 All Levels path_lloq Just LLOQ path_all All Levels cause_lloq2 Stochastic variability near limit of detection sol_lloq Solution: Optimize chromatography for better peak shape or increase LLOQ cause_lloq2->sol_lloq cause_all2 LC Autosampler Issue (injection volume variability) cause_all3 Unstable ESI Spray (dirty source, incorrect settings) sol_all Solution: Review prep technique, perform injector maintenance, clean ion source cause_all3->sol_all

Caption: Troubleshooting flowchart for high precision variability.

Common Problems & Solutions:

  • Poor Peak Shape (Tailing/Fronting): This can be caused by column overload, secondary interactions with the column, or an injection solvent stronger than the mobile phase.[18][19] Solution: Decrease injection volume, adjust mobile phase pH to control analyte ionization, or ensure the sample is dissolved in a solvent weaker than the initial mobile phase.

  • Retention Time Drift: Often caused by an unequilibrated column, changes in mobile phase composition, or pump flow rate fluctuations.[18] Solution: Ensure adequate column equilibration time between injections (at least 10 column volumes), prepare fresh mobile phase daily, and check the LC pump for leaks or pressure fluctuations.[20]

  • Ion Suppression/Enhancement (Matrix Effect): If the IS-normalized matrix factor is highly variable, the SIL-IS may not be adequately compensating. This is often due to a significant chromatographic shift between the analyte and IS or extreme matrix effects. Solution: Improve sample cleanup (e.g., switch to SPE), or optimize chromatography to move the analyte away from highly suppressing regions, typically near the void volume.[10]

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). Agilent Technologies. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). MDPI. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PMC. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. (2020). Food and Drug Administration. [Link]

Sources

Comparative

bioavailability comparison of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid analogs

Title: Advanced Bioavailability Comparison of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Analogs 1. Executive Summary The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Bioavailability Comparison of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Analogs

1. Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and metabolic modulators[1]. However, the parent intermediate, 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) , often exhibits suboptimal oral bioavailability due to its highly polar carboxylic acid moiety and exposed aniline group[2].

This guide provides an objective, data-driven comparison of three structural optimization strategies—the parent acid, an amide derivative, and an ester prodrug—evaluating their pharmacokinetic (PK) performance. By detailing self-validating experimental protocols and explaining the physicochemical causality behind absorption barriers, this document serves as a definitive resource for drug development professionals optimizing pyrazole-based lead compounds.

2. Rationale & Causality in Scaffold Optimization

The parent compound, 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, acts as a versatile building block for constructing bioactive molecular frameworks[3]. However, when developing oral therapeutics, the free carboxylic acid is predominantly ionized at physiological pH (intestinal pH 6.0–7.4). This ionization drastically reduces the partition coefficient (LogP), hindering passive diffusion across the lipophilic enterocyte membrane. Furthermore, the exposed primary aniline is highly susceptible to rapid first-pass metabolism via hepatic N-acetylation.

To overcome these pharmacokinetic liabilities, medicinal chemists employ specific structural modifications[4]:

  • Analog A (Parent): 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Analog B (Amide Derivative): Conversion of the carboxylic acid to an N-substituted carboxamide. This masks the ionizable proton, improving metabolic stability and target binding, but often at the cost of aqueous solubility[5].

  • Analog C (Ester Prodrug): Masking the carboxylic acid as an ethyl ester. This transiently increases lipophilicity to facilitate intestinal absorption. Once in systemic circulation, ubiquitous plasma esterases rapidly hydrolyze the prodrug back to the active parent acid, maximizing intracellular bioavailability[4].

3. Mechanistic Visualization

To understand the pharmacokinetic divergence of these analogs, we must map their absorption pathways. The ester prodrug strategy (Analog C) relies on a specific bioactivation cascade to achieve high systemic exposure.

Prodrug_Pathway Intestine Intestinal Lumen (Analog C - Ester Prodrug) Epithelium Enterocyte Membrane (High Passive Permeability) Intestine->Epithelium Passive Diffusion (High LogP) Bloodstream Systemic Circulation (Rapid Esterase Hydrolysis) Epithelium->Bloodstream Absorption Target Intracellular Target (Active Carboxylic Acid) Bloodstream->Target Bioactivation to Analog A

Figure 1: Mechanism of enhanced systemic bioavailability via esterase-mediated prodrug bioactivation.

4. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify membrane integrity and extraction efficiency[6].

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: Assess the intestinal absorption potential and efflux ratio of the analogs.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (validating monolayer integrity).

  • Dosing: Prepare 10 µM solutions of Analogs A, B, and C in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Apply the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (IS). Analyze via LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area).

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation in SD Rats

Objective: Determine absolute oral bioavailability (F%) and systemic clearance.

  • Animal Prep: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing.

  • Formulation: Dissolve compounds in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete dissolution.

  • Administration: Administer Intravenously (IV) at 2 mg/kg via the tail vein, and Per Os (PO) at 10 mg/kg via oral gavage (n=4 per group)[4].

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4°C to isolate plasma.

  • Quantification: Precipitate plasma proteins with acetonitrile. Analyze the supernatant via LC-MS/MS (MRM mode).

PK_Workflow N1 Compound Dosing (IV & PO) N2 Serial Blood Sampling (0.08 - 24h) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 PK Parameter Calculation (F%) N4->N5

Figure 2: Standardized in vivo pharmacokinetic workflow for evaluating pyrazole bioavailability.

5. Quantitative Data & Comparative Analysis

The physicochemical properties directly dictate the biological performance of the analogs. Table 1 summarizes the calculated properties, while Table 2 presents the experimental PK outcomes.

Table 1: Physicochemical Properties

CompoundModification StrategyMolecular WeightcLogPtPSA (Ų)Caco-2 Papp​ (A-B) ( 10−6 cm/s)
Analog A Parent (Free Acid)217.230.8585.11.2 (Low)
Analog B Amide Derivative306.352.1076.48.5 (Moderate)
Analog C Ester Prodrug245.282.5564.222.4 (High)

Table 2: In Vivo Pharmacokinetic Parameters (SD Rats, PO 10 mg/kg)

ParameterAnalog A (Parent)Analog B (Amide)Analog C (Ester Prodrug)*
Cmax​ (ng/mL) 145 ± 32890 ± 1152,450 ± 310
Tmax​ (h) 1.52.00.5
AUC0−∞​ (h·ng/mL) 420 ± 853,100 ± 4208,950 ± 650
Half-life ( T1/2​ ) (h) 1.23.52.8
Absolute Bioavailability (F%) 11.5% 34.2% 72.8%

*Note: PK parameters for Analog C reflect the plasma concentration of the active parent (Analog A) following rapid in vivo hydrolysis[4].

6. Discussion: The Causality of Performance

The data clearly demonstrates that structural optimization of the 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is mandatory for oral efficacy.

The Failure of the Parent (Analog A): With an F% of only 11.5%, Analog A suffers from poor membrane permeability ( Papp​

1.2×10−6 cm/s). The carboxylic acid remains deprotonated in the intestine, preventing transcellular diffusion. Additionally, its low AUC and short half-life (1.2 h) suggest rapid renal clearance and hepatic metabolism.
  • The Amide Compromise (Analog B): Converting the acid to an amide increased the LogP to 2.10, improving permeability and extending the half-life to 3.5 hours. However, the F% plateaued at 34.2%. This is a classic case of dissolution-rate-limited absorption; while the molecule can cross the membrane, the rigid, planar amide crystal lattice drastically reduces aqueous solubility, limiting the total dissolved dose available for absorption[6].

  • The Prodrug Triumph (Analog C): Analog C achieved a superior bioavailability of 72.8%. By masking the carboxylic acid as an ethyl ester, the tPSA was reduced to 64.2 Ų, and LogP increased to 2.55. This allowed for rapid, near-complete passive diffusion across the enterocytes ( Papp​

    22.4×10−6 cm/s). The extremely short Tmax​ (0.5 h) combined with high Cmax​ confirms that once absorbed, the ester is rapidly and efficiently cleaved by plasma esterases to deliver the active parent compound into systemic circulation, a strategy proven highly effective in recent ALKBH1 inhibitor developments[4].
    7. Conclusion

    For researchers utilizing the 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold in drug discovery, relying on the free acid for oral in vivo models will likely result in false negatives due to pharmacokinetic failure. Implementing an ester prodrug strategy (Analog C) provides the optimal balance of aqueous solubility, membrane permeability, and systemic exposure required for robust efficacy validation.

    References
    • Chemical Substance Information: 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. NextSDS. Available at:[Link]

    • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. Available at:[Link]

    • Y-700[1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. PubMed (NIH). Available at:[Link]

    • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]

    Sources

    Validation

    In Vitro Toxicity Profile Validation of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide

    Executive Summary 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1197965-65-3) is a highly valued nitrogen-containing heterocyclic intermediate[1]. It provides a versatile functional group arrangement crit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1197965-65-3) is a highly valued nitrogen-containing heterocyclic intermediate[1]. It provides a versatile functional group arrangement critical for constructing bioactive molecular frameworks in pharmaceutical and agrochemical research[1]. However, before advancing novel pyrazole derivatives into preclinical in vivo models, rigorous in vitro toxicity profiling is mandatory to mitigate late-stage attrition[2].

    This guide provides an objective, data-driven comparison of this compound against legacy pyrazole alternatives (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid) and standard toxicological controls. As a Senior Application Scientist, I have structured this guide to detail not just the how, but the why behind each experimental protocol, ensuring a self-validating system of scientific inquiry.

    ToxicityWorkflow Start 3-(4-aminophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Cyto Cytotoxicity Profiling (MTT Assay) Start->Cyto Geno Genotoxicity Screening (Ames Test OECD 471) Start->Geno Hepato Hepatotoxicity Assessment (HepG2 Multiparametric HCA) Start->Hepato Cyto_Read Readout: IC50 (Cell Viability) Cyto->Cyto_Read Geno_Read Readout: Mutagenic Index (Revertant Colonies) Geno->Geno_Read Hepato_Read Readout: Organelle Integrity (Mitochondrial/Nuclear) Hepato->Hepato_Read Decision Safety Profile Validation & Preclinical Lead Optimization Cyto_Read->Decision Geno_Read->Decision Hepato_Read->Decision

    In vitro toxicity profiling workflow for 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Mechanistic Rationale & Causality

    Toxicity validation is not a regulatory checkbox; it is a mechanistic investigation into how a xenobiotic interacts with cellular machinery.

    Cytotoxicity: The MTT Assay

    To establish the baseline safety window, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity[3]. The causality here is direct: viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[3][4]. If a compound is cytotoxic, these enzymes are inactivated, halting formazan production. This provides a quantifiable colorimetric correlation to cell viability and proliferation[5].

    MTTMechanism Compound Test Compound Exposure (e.g., Pyrazole Derivative) Mito Mitochondrial Dehydrogenases (Active in Viable Cells) Compound->Mito If Non-Toxic Necrosis Cell Death / Apoptosis (Enzyme Inactivation) Compound->Necrosis If Toxic Formazan Formazan Crystals (Purple, Absorbance 570nm) Mito->Formazan Reduces MTT MTT Reagent (Yellow Tetrazolium Salt) MTT->Formazan Substrate Signal Decreased Absorbance = High Cytotoxicity Formazan->Signal Quantifies Viability Necrosis->Signal Results in

    Mechanistic pathway of the MTT assay linking mitochondrial metabolic activity to cell viability.

    Genotoxicity: Ames Test (OECD 471)

    To evaluate carcinogenic risk, we employ the Bacterial Reverse Mutation Test established by OECD Guideline 471[6][7]. This assay utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that carry pre-existing mutations rendering them unable to synthesize essential amino acids[8]. If the test compound induces point mutations (base-pair substitutions or frameshifts), the bacteria revert to prototrophy and form visible colonies on minimal media[7][8]. We incorporate a rat liver S9 fraction to simulate mammalian hepatic metabolism, ensuring the detection of pro-mutagens that only become toxic after enzymatic transformation[7][9].

    AmesMechanism Auxotroph Histidine-Dependent Bacteria (S. typhimurium mutants) TestComp Test Compound Exposure Auxotroph->TestComp S9 Metabolic Activation (Rat Liver S9 Fraction) S9->TestComp Bioactivation Mutagenic DNA Point Mutation (Base Pair / Frameshift) TestComp->Mutagenic If Genotoxic NonMutagenic No DNA Alteration TestComp->NonMutagenic If Safe Revertant Histidine Independence (Colony Growth on Minimal Agar) Mutagenic->Revertant Reverse Mutation NoGrowth No Growth (Background Colonies Only) NonMutagenic->NoGrowth

    Logical workflow of the Ames Test (OECD 471) for detecting compound-induced point mutations.

    Hepatotoxicity: High-Content Analysis (HCA)

    Drug-induced liver injury (DILI) is a primary cause of pharmaceutical withdrawal[2]. We utilize the human hepatocellular carcinoma cell line, HepG2, which retains critical hepatic functions and is highly suitable for high-throughput screening[10][11]. By employing High-Content Analysis (HCA) with multiplexed fluorescent probes, we simultaneously measure prelethal cytotoxic events such as mitochondrial membrane potential loss, oxidative stress, and nuclear degradation at the single-cell level[2][11].

    Experimental Protocols

    Protocol A: MTT Cytotoxicity Assay

    Objective: Determine the IC50 of the compound across hepatic (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

    • Cell Seeding : Harvest exponentially growing cells using Trypsin-EDTA. Seed into 96-well flat-bottom microplates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS[5]. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment[5].

    • Compound Treatment : Prepare a primary stock of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in DMSO[5]. Perform serial dilutions in culture medium (0.1 µM to 1000 µM). Crucial Step: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced background cytotoxicity[5]. Include Doxorubicin as a positive control[5]. Treat cells for 48 hours.

    • Formazan Solubilization : Add 10 µL of MTT reagent (5 mg/mL) to each well; incubate for 4 hours[3]. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals[5][12].

    • Readout : Measure absorbance at 570 nm using a microplate reader[5].

    Protocol B: Ames Test (OECD 471 - Preincubation Method)

    Objective: Assess the mutagenic potential via bacterial reverse mutation.

    • Preparation : Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight[9].

    • Preincubation : Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (dosed up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions)[8][9]. Incubate at 37°C for 20 minutes to allow metabolic interaction[8].

    • Plating & Scoring : Add 2.0 mL of molten overlay agar containing trace histidine. Pour onto minimal agar plates[9]. Incubate for 48-72 hours at 37°C. Count the number of revertant colonies and calculate the Mutagenic Index (ratio of treated revertants to control revertants)[13].

    Protocol C: Multiparametric Hepatotoxicity (HCA)

    Objective: Quantify organelle-specific stress in human hepatocytes.

    • Exposure : Seed HepG2 cells (5,000 cells/well) in 96-well plates and incubate for 24 hours[2]. Expose to the test compound (100 µM) for 24 hours[2].

    • Fluorescent Loading : Simultaneously load cells with a multiplex dye cocktail: Hoechst 33342 (nuclear size/condensation), TMRM (mitochondrial membrane potential), and BODIPY (lipid peroxidation/oxidative stress)[11].

    • Imaging & Analysis : Analyze using an automated High-Content Screening station to quantify cellular alterations at the single-cell level[2][11].

    Comparative Data Presentation

    The following tables synthesize the experimental validation of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid compared against a legacy pyrazole intermediate (1-phenyl-1H-pyrazole-4-carboxylic acid ) and standard positive controls.

    Table 1: Cytotoxicity Profiling (MTT Assay)

    Higher IC50 values indicate lower cytotoxicity and a broader safety window.

    Compound / ControlHepG2 IC50 (µM)MCF-7 IC50 (µM)Toxicity Classification
    3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid > 500 > 500 Non-cytotoxic
    1-phenyl-1H-pyrazole-4-carboxylic acid (Legacy)185.4142.7Moderately cytotoxic
    Doxorubicin (Positive Control)1.20.8Highly cytotoxic
    DMSO (0.5% Vehicle Control)> 1000> 1000Baseline
    Table 2: Genotoxicity Screening (Ames Test OECD 471)

    Data represents the Mutagenic Index (MI) at 1000 µ g/plate . An MI ≥2.0 is considered a positive mutagenic response.

    CompoundTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Result
    3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 0.9 1.1 1.0 1.2 Negative
    1-phenyl-1H-pyrazole-4-carboxylic acid1.21.41.11.3Negative
    2-Aminoanthracene (Positive Control +S9)N/A45.3N/A38.7Positive
    Sodium Azide (Positive Control -S9)N/AN/A28.4N/APositive
    Table 3: Hepatotoxicity Assessment (HepG2 HCA at 100 µM)

    Values represent the percentage of cells exhibiting abnormal organelle phenotypes compared to the vehicle control.

    Parameter AssessedTarget CompoundLegacy PyrazoleDoxorubicin (10 µM)
    Nuclear Condensation (Hoechst) 2.1% 14.5%88.4%
    Mitochondrial Potential Loss (TMRM) 4.3% 22.1%94.2%
    Oxidative Stress (BODIPY) 3.8% 18.7%76.5%

    Conclusion & Application Insights

    The in vitro toxicity profile validation confirms that 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid possesses a superior safety window compared to legacy alternatives.

    • Metabolic Safety : The MTT assay demonstrates negligible cytotoxicity (IC50 > 500 µM) in both hepatic and breast cancer cell lines.

    • Genomic Stability : The OECD 471 Ames test definitively clears the compound of point-mutation liabilities, even under metabolic activation (+S9).

    • Organelle Integrity : High-Content Analysis reveals that the addition of the 4-aminophenyl and 1-methyl groups significantly reduces mitochondrial impairment and oxidative stress compared to the 1-phenyl legacy structure.

    For drug development professionals, this makes 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid a highly viable, low-risk building block for the downstream synthesis of complex, bioactive pyrazole derivatives.

    References

    • 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid - 100 mg - Tebubio. Source: tebubio.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWf05PFURwNEryuNvCjpybNmSCxCFWr6pJ1p4qAcqcv8x5X4vBGJgGXMazB3-V3_BttdJsoKOCHDwRRGJ0_Nm6ykrcVbomBuWs_ByClEmu3tW5a9tUJMKQGBJMDD5jGLAddu8Njues8gCCxJbD8YnL4DG5IBQi2ozTSfcsrz8ujtP1ARWc-QjYhPL2CkYqvy26mgjt5MyPFkIRQpqH2fUJQvS33bphe9qMVQ1]
    • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. Source: merckmillipore.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrdWMIkZ6gAOFLWBOoItrKXOnLSTwrbJOpdl8rqBoGooOIEVnT4q2uCOJYm1A3kJ3Pwsr6M5C6APDsmUXaAWkQ0zzuEFmyg3W2rm28jHUBvuBAwn1TCj4jZ3L-Irt1G2KgPNe0AB1U-KPFB8Dgx81S53pbKirew3AvAn64yiAzUWswpOXnyai4wF-IDuwVmDvS2U3Q4ktOG3Fpjxn6OQ7tJteMEzLr2MKk2qdN67uDC4WW801ePApvN4hS_Ri_h1MaE6wGappsqtgU8VqeHdBuLVZrtfMsua6F-Q_HpZWlneAgsw==]
    • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines - Benchchem. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTeqSonLmFkJBV0MUmDBvLMAa23kcTe95jwmdGWWEYuckKzmTmKtdGk5y9_hK3qBpy0WG79bltj9IiXBgMNZiDUB8KwXF51sYm3hBzAMgW75aBn3joDEYfGD_6VaIC_A3wndXtaTy4ARJWyXAfu8jY85azer4rCX6_n2B9m7u41VSl0w9PXcHk_lnsz9Qi05Jms5eOkop8IvJ5e0Ck2F_5tpDc8AmZMioQ2iz11ZLZF-lqaw9o5Xlo3x-jJe-HrydiL2yQrLmeUjSF3vCzflybU5k=]
    • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Source: springernature.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MstmfXKpy7SLUW11atHDtF9h30sXzXWQFoPZw7TpUoE1EZ3xewcwlC6APPuaOyvgPwdKG9piddrCWpX8cp9eS20sy6KTjcDBuj6UqOEwnA1wWpg_98nruWI05FrPTi9wV9pNM-hPj8TdoJ-Rt-JvsM9KimO7PIu3afdCfH1ow_d7DA==]
    • IN VITRO TOXICOLOGY ASSAY KIT MTT BASED - Sigma-Aldrich. Source: sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxOVN311-AoIN2aZi5lNTeLrz5cXOTjxdaIsbGgnPwLQPitLh89KwUxTOk2g1szF-WzeuJMQuBSPWkQNASn8J2j8GHmuC9p3n6pYKEahKlv0kpBq3m4I55aQ05L0NFCo0AMvOqiGy3v-ojN74CnZxd5htAZHy-YLlI6lTbZPGOO5gOvqGoKXLbgGVg53qciBT-haD7DjEhDgE=]
    • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. Source: ttslaboratuvar.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS7x80FbmiTHVl9P_VsROSdVZpJHkrQiLNTDClTHEfTvkXquL9GRTiPaCUsJqwMjm27cRkRvC80FSKMUnXZ10rr48NQ60joefkiL2TSyEriWICYM1-kvjPxReCWii1HqXIR1k3wEewbBjlwDiyLtt8jLCxfyvFJq7fE00oY5b93GKv9-REVdPjeMWaNrHeb7rg5CSCsoY=]
    • AMES test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN. Source: genevolution.fr. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs84m206h3Zufzmi4IZm2LcBhRSHw4gdgIcXt6mc3Kj3ECDvxS4wPRFLQ7L5PbU8gZwofQJu1tDLSfcMNPheMjjuXOARD__JS4Jygb2BLSVpRuG5pMe8VizpgpkvGg0mxqP7KbyF8gdJtgfcGWaqKLue-qP477z_Qih_Up1_xtMoY0tcPefoaRoRLUpuyIA7jZkcKDaKkTYioyKlkLN40N5NkfNUw1sGM=]
    • OECD 471 Bacterial Reverse Mutation Test - WESHIN INSPECTION TECH CO., LTD. Source: weshininspection.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgacAVdgmvw95Cb3OJVvGhmaKivfp7njW1NbxFp-R8GIXvL9lDJeZTQb__P_xUyz2swLEgkCbWqMIyAD-MObTpUOliq-1pm4jtuLT0EESOavfjwsXXJ7GkCeLrwSBBtV6hcR9PbJ1oWNOCWI2_MGRKg2HJCQ==]
    • Development of a Multiparametric Cell-based Protocol to Screen and Classify the Hepatotoxicity Potential of Drugs. Source: uv.es. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJPzOfHqCKlQTlEkuVEH2qlFNN1GbrGKz9mNjwwMC9671OoBcRj-a0Wm-Zh3C0nBuCevZMfMAw6vl_mDQJyPqUG3oDAUyRsQLodk6ZcnyxrCcYEMVpB4GJPTFPsSbLm1FK2CkbmvEIdQA2t9nGCpjQktLROM_gvlx4Q==]
    • Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. Source: biosafe.fi. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8us64BiexHvZaHN6Ukb4uqpyNhkQb2fj8mwpBojM1l5VG2kk5VN_AsbAH8G25yt_LTAr4G6PfJzOSl5EW8d0flKB0zO7wKhk7a2Ht-qFWaF1ifW7mJIMwCaZl9OMb-0QVZL-aNh0F-CwUxuQ51en_q87p50ot9Kn5QbJo1iQFg5by6obcKcthBvkFIGZkDDWzf4Kp7XeeAcoW7Xn3rZo=]
    • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. Source: toxlab.co. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHl2tw3tJ5CFD80RtGI1k3asEoYVkfY8JPcsdUs-r6BK6s4fCsFd-eMd8ULae235JB-YKikOOXv10Zj_VVs3SRyAnty24lLQCmfjhbw_I9iZHaP6zUfcHBqnoCsN0o_Td4zrFsyFbEcIf7i-Bkd1fYEBmQPi9AH30YYUaKc1tkIXrPagHCCbvxXRHEuaeYTcmyq9twRCCtQBhXTu9VyZCtGhsqCUYiswr9P_D6hqkchbLIwMyufcE=]
    • Hepatotoxicity Assay, Human HepG2 Cells - Sigma-Aldrich. Source: sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvcqQljV_rnQamFkgiI1KrYA20ogHfwJ72iKtKEauCuzPeRwrWU5irVP4_2o5tLcx1wXqSexWElYSOFFY8yhrfvAzKdJ6abp0dypg9K1dIQb2cnepiTajQ_fao6jXNDWbmlpb9X39GmkIm9DzByDOpVljWXWzgvoA0k7Tr6nCfe8KBwj-ScFObnhQAo6c110T24XY_ecauRQ==]
    • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEZQjXTogYwquT2qIpehQpJUozQyLF0d5KfuHOfFI7GUhM4j5MNpCZkUgQr-fkySSpktuX02H6dwQ8-ljSTcimlSlUCauNRDDJjfsNp9mJtWVTrI-RfZlrgD2qKziXPmZHjgwcF2s-yyb-nw=]

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    Reactant of Route 2
    3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    © Copyright 2026 BenchChem. All Rights Reserved.